CAS Number: 1935891-73-8
Molecular Formula: C₆H₃Cl₂N₃
Molecular Weight: 188.01 g/mol
Part 1: Executive Technical Summary
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and nucleoside analogs. Its utility stems from its dual-electrophilic nature, allowing for regioselective functionalization. However, this same reactivity presents distinct safety challenges.
Core Safety Thesis:
The primary hazard of this compound is not just its potential biological potency (cytotoxicity), but its chemical instability toward moisture and nucleophiles . The C4-chlorine atom is highly activated, rendering the compound susceptible to rapid hydrolysis, which releases corrosive hydrogen chloride (HCl) gas and degrades the material into the pharmacologically inactive (but potentially immunogenic) lactam form.
Part 2: Hazard Identification & Toxicology (The "Why")
To handle this compound safely, one must understand the mechanistic basis of its hazards.
Chemical Reactivity Hazards
Hydrolytic Instability: The pyrimidine ring is electron-deficient, activating the C4-chlorine toward Nucleophilic Aromatic Substitution (SₙAr). Contact with atmospheric moisture converts the C4-Cl to C4-OH (tautomerizing to the amide), releasing HCl.
Risk: Pressurization of storage vials; acid burns upon opening old containers.
Nucleophilic Attack: It reacts violently with strong nucleophiles (hydrazines, primary amines) in the absence of solvent control.
Toxicological Hazards (Inferred & Scaffold-Based)
While specific LD50 data for this exact isomer is limited, its structural class (halogenated pyrrolopyrimidines) dictates the following precautions:
Acute Toxicity: Treat as Category 3 (Toxic if swallowed) .
Skin/Eye Corrosion: The hydrolysis product (HCl) causes immediate irritation. The parent compound is a Category 1 Eye Damagent (irreversible corneal damage risk).
Bioactivity: As a kinase inhibitor scaffold, it may possess potent cytostatic properties. It should be handled as a Suspected Carcinogen/Reproductive Toxin .
Reactivity Visualization
Figure 1: The C4-chlorine is the primary "warhead" for both synthesis and hazard generation (HCl release).
Part 3: Engineering Controls & PPE
The hierarchy of controls must be adapted based on the quantity handled.[1]
Parameter
Analytical Scale (<50 mg)
Preparative Scale (>100 mg)
Primary Containment
Class II Biosafety Cabinet or Fume Hood
Chemical Fume Hood (Face velocity >100 fpm)
Respiratory Protection
N95 (if outside hood)
P100/N99 Respirator or PAPR recommended
Dermal Protection
Double Nitrile Gloves (0.11 mm)
Laminate Film (Silver Shield) under Nitrile
Eye Protection
Safety Glasses with Side Shields
Chemical Goggles + Face Shield
Weighing Protocol
Weigh inside hood or use analytical balance with enclosure
Dissolve in tared vial (avoid solids handling)
Part 4: Operational Protocols
Storage & Stability
Temperature: Store at -20°C .
Atmosphere: Must be stored under Argon or Nitrogen .
Container: Amber glass vial with a PTFE-lined septa cap. Parafilm is insufficient; use electrical tape or shrink bands over the cap to prevent moisture ingress.
Validation: Before use, check the appearance. If the off-white solid has turned yellow/orange or formed a crust, hydrolysis has likely occurred. Verify purity via LC-MS.
Solubilization (The "Heat of Solution" Risk)
When dissolving >1g of material:
Choice of Solvent: DMSO or DMF are preferred. Avoid alcohols (MeOH/EtOH) for stock solutions, as slow solvolysis (displacement of Cl by OMe/OEt) can occur over days.
Procedure: Add solvent slowly to the solid while cooling the vial in an ice bath. The dissolution exotherm can accelerate decomposition.
Reaction Setup (SₙAr Focus)
The Trap: The N-H (position 5) is acidic. If using a strong base (NaH, KOtBu) to deprotonate a nucleophile, the base will first deprotonate the pyrrole nitrogen (N5).
Protocol:
Always use anhydrous solvents (THF, DMF).
Add the base limitingly or account for the N5-H consumption.
Quenching: Do not quench reaction mixtures directly with water if large amounts of unreacted starting material remain. Quench with a buffered solution (sat. NH₄Cl) to neutralize the generated HCl gently.
Waste Disposal
Segregation: Do not mix with general organic waste if the waste stream is basic (risk of exothermic polymerization/reaction).
Deactivation: Treat waste streams with dilute NaOH (1M) to fully hydrolyze the reactive chlorine before disposal, converting it to the less toxic lactam form.
Part 5: Emergency Response
Spill Cleanup (< 5g)
Evacuate the immediate area.
Don PPE: Double gloves, goggles, and P100 respirator.
Do NOT use water. Water will generate HCl gas.
Absorb: Cover spill with dry sand, vermiculite, or a specialized solvent absorbent pad.
Clean: Wipe area with a solvent-soaked pad (Acetone), then wash with soap and water only after the bulk material is removed.
First Aid
Eye Contact: Rinse immediately with water for 15 minutes. Note: The reaction with eye moisture generates acid; speed is critical to prevent corneal opacity.
Skin Contact: Wash with soap and water. Do not use alcohol (increases skin permeability).
Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (delayed pulmonary edema from HCl is a risk).
PubChem. (2024). Compound Summary: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (Isomer Analog for Toxicity Inference). National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2024). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Spectroscopic Characterization of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Welcome to this in-depth technical guide on the spectroscopic characterization of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. This heterocyclic c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to this in-depth technical guide on the spectroscopic characterization of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. This heterocyclic compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents for oncology and neurology.[1] Its unique pyrrolo[3,2-d]pyrimidine core, functionalized with two reactive chlorine atoms, makes it a versatile intermediate for the synthesis of a wide range of bioactive molecules.[2]
This guide provides a comprehensive overview of the expected and observed spectroscopic data for 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is to not only present the data but also to provide insights into the underlying principles and experimental considerations, ensuring both technical accuracy and practical utility.
A quick note on nomenclature: The user requested information on "4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine". However, based on standard IUPAC naming conventions and the prevalence of commercially available isomers, this guide will focus on 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS No: 63200-54-4), which is the more accurately described and commonly utilized isomer.[2][3]
Molecular Structure
The structure of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is presented below. The numbering of the bicyclic system is crucial for the correct assignment of spectroscopic signals.
Caption: Molecular structure of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for analysis.
Interpretation of the Mass Spectrum
The mass spectrum of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is expected to exhibit a distinct molecular ion peak cluster due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic isotopic pattern for fragments containing chlorine.
Molecular Ion (M⁺): The nominal molecular weight of C₆H₃Cl₂N₃ is 187 g/mol .[3] The mass spectrum will show a cluster of peaks for the molecular ion at m/z 187, 189, and 191, corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes. The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1.
Key Fragmentation Patterns: Under electron ionization, the molecular ion can undergo fragmentation, providing valuable structural information. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small molecules or radicals. For 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, expected fragments include:
[M-Cl]⁺: Loss of a chlorine radical (m/z ~152).
[M-HCl]⁺: Loss of a hydrogen chloride molecule.
Ring fragmentation: Cleavage of the pyrrole or pyrimidine ring can lead to various smaller fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of published experimental spectra for 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, the following analysis is based on predictive models and comparison with structurally similar compounds. For complex heterocyclic structures, advanced 1D and 2D NMR techniques are often employed for unambiguous structural assignment.[4][5]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is expected to be relatively simple, showing signals for the two protons on the pyrrole ring and the N-H proton.
Pyrrole Protons (H-6 and H-7): These protons are on an electron-rich five-membered ring but are part of a larger aromatic system and are influenced by the electron-withdrawing pyrimidine ring and chlorine atoms. They are expected to appear as doublets in the aromatic region, likely between δ 7.0 and 8.0 ppm. The coupling constant (³JHH) between these two adjacent protons would be in the range of 2-4 Hz, typical for protons on a pyrrole ring.
N-H Proton (H-5): The proton on the pyrrole nitrogen is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration, typically appearing between δ 10.0 and 12.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are significantly influenced by the electronegativity of the attached atoms (N, Cl) and the aromaticity of the rings.
C-2 and C-4: These carbons are directly attached to both nitrogen and chlorine atoms, which are strongly electron-withdrawing. Therefore, they are expected to be the most downfield signals in the spectrum, likely in the range of δ 150-160 ppm.
C-4a and C-7a: These are the bridgehead carbons connecting the two rings. Their chemical shifts are influenced by the fusion of the two aromatic systems and are expected to be in the region of δ 140-150 ppm.
C-6 and C-7: These carbons of the pyrrole ring are expected to be the most upfield of the aromatic carbons, likely appearing between δ 110 and 130 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Interpretation of the IR Spectrum (Predicted)
The IR spectrum of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is expected to show characteristic absorption bands for the N-H group, C-H bonds, C=N and C=C bonds of the aromatic rings, and C-Cl bonds.
N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.
C-H Stretch (aromatic): Absorption bands for the C-H stretching of the pyrrole ring protons are expected just above 3000 cm⁻¹.
C=N and C=C Stretching: A series of sharp absorption bands in the region of 1600-1450 cm⁻¹ will be characteristic of the C=N and C=C stretching vibrations within the fused aromatic ring system.
C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, between 800 and 600 cm⁻¹.
Data Summary
The following table summarizes the available and predicted spectroscopic data for 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating and are based on standard laboratory practices.
NMR Spectroscopy Sample Preparation and Analysis
Caption: Workflow for NMR spectroscopic analysis.
Sample Preparation:
Accurately weigh approximately 5-10 mg of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial. Complete dissolution is crucial for high-resolution spectra.
Transfer the solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquire a standard ¹H NMR spectrum.
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.
(Optional) For unambiguous assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation).[5]
IR Spectroscopy Sample Preparation and Analysis (KBr Pellet Method)
Caption: Workflow for IR spectroscopic analysis (KBr Pellet).
In a clean agate mortar, grind 1-2 mg of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) until a fine, homogeneous powder is obtained.[6]
Transfer the mixture to a pellet-forming die.
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
Data Acquisition:
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Acquire a background spectrum of the empty sample compartment.
Acquire the IR spectrum of the sample.
Data Analysis:
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The Pyrrolo[3,2-d]pyrimidine Core: A Technical Guide to 9-Deazapurine Isosteres
The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of the pyrrolo[3,2-d]pyrimidine core. Executive Summary: The "Unnatural" Isostere T...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of the pyrrolo[3,2-d]pyrimidine core.
Executive Summary: The "Unnatural" Isostere
The pyrrolo[3,2-d]pyrimidine scaffold represents a critical "unnatural" isostere of the purine ring system.[1] Unlike its regioisomer, pyrrolo[2,3-d]pyrimidine (7-deazapurine)—which occurs naturally in antibiotics like tubercidin—the [3,2-d] isomer is synthetic.[1] This distinction is pivotal for drug development: because it does not occur in nature, it often evades the rapid metabolic degradation pathways that limit the half-life of natural purine analogues, while retaining the capacity to bind ATP-dependent enzymes and nucleoside processing targets.
This guide analyzes the core’s utility in three primary therapeutic vectors:
Immunology: Selective T-cell suppression via Purine Nucleoside Phosphorylase (PNP) inhibition.[3][4][5]
Signal Transduction: Type II Kinase inhibition (VEGFR-2/KDR).
Structural Perspective & Chemical Space
Core Geometry and Numbering
The pyrrolo[3,2-d]pyrimidine system is often referred to as 9-deazapurine . It consists of a pyrimidine ring fused to a pyrrole ring across the C4-C5 bond (pyrimidine numbering).
Purine Homology: In the purine numbering system, N9 is replaced by a carbon (C9), and the nitrogen atom is retained at position 7.
IUPAC Numbering: The standard IUPAC numbering for the fused system places the pyrimidine nitrogens at positions 1 and 3, and the pyrrole nitrogen at position 5.
Tautomerism and Solubility
The N-H proton on the pyrrole ring (N5) is weakly acidic (pKa ~13-14), allowing for deprotonation and N-alkylation. The pyrimidine ring nitrogens (N1, N3) act as hydrogen bond acceptors, crucial for hinge-binding in kinase domains.
Critical SAR Insight: The lack of N9 (purine numbering) eliminates the glycosidic bond site found in natural nucleosides, rendering these compounds resistant to cleavage by standard nucleoside phosphorylases, thus enhancing metabolic stability.
Therapeutic Applications & Mechanism of Action[6]
Metabolic Reprogramming: SHMT2 Inhibition
Recent developments have positioned pyrrolo[3,2-d]pyrimidines as potent inhibitors of Serine Hydroxymethyltransferase 2 (SHMT2) , a key enzyme in mitochondrial one-carbon metabolism.[2]
Mechanism: AGF347 acts as an antifolate, entering cells via the Proton-Coupled Folate Transporter (PCFT). It accumulates in the mitochondria, where it blocks SHMT2. This blockade starves cancer cells of glycine and C1 units required for nucleotide biosynthesis.
Biological Outcome: Inhibition leads to a "thymineless death" phenotype in distinct cancer subtypes (e.g., pancreatic, lung) that rely heavily on mitochondrial serine catabolism.
Immunomodulation: PNP Inhibition
The core serves as a scaffold for inhibiting Purine Nucleoside Phosphorylase (PNP) , an enzyme essential for T-cell proliferation but redundant in B-cells.
Lead Compound: CI-972 (2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one).[3][4]
Mechanism: Accumulation of dGTP in T-cells inhibits ribonucleotide reductase, halting DNA synthesis.
Kinase Inhibition: VEGFR-2 (KDR)
Pyrrolo[3,2-d]pyrimidines function as Type II kinase inhibitors , binding to the inactive "DFG-out" conformation of kinases.[6][7]
Binding Mode: The scaffold occupies the ATP binding pocket, while substituents at C2 or C4 extend into the hydrophobic back pocket created by the DFG-out shift.
SAR Driver: Introduction of hydrophobic groups (e.g., substituted phenyls) at the C4-amino position improves affinity for the allosteric site.
Structure-Activity Relationship (SAR) Analysis
The biological activity is tightly controlled by substitution patterns at three key vectors:
Position
Modification
Impact on Biological Activity
C2 & C4
Amination / Arylation
Kinase Specificity: Bulky aromatic amines at C4 target the hydrophobic pocket of VEGFR-2. Solubility: Amino groups at C2 increase aqueous solubility and mimic the guanine H-bond donor motif.
C7
Halogenation (Cl, I)
Potency Switch: Introduction of Iodine at C7 can increase antiproliferative potency by >20-fold (sub-micromolar IC50). Mechanism: Halogenation shifts the mechanism from cytostatic to cytotoxic (apoptosis induction).
N5
Alkylation / Ribosylation
Pharmacokinetics: Long alkyl chains or glutamate tails (as in AGF347) facilitate active transport (PCFT/RFC) and mitochondrial retention.
Visualization: Signaling Pathways & SAR
Diagram: Mitochondrial C1 Metabolism Blockade
The following diagram illustrates the mechanism of AGF347 (Pyrrolo[3,2-d]pyrimidine derivative) in blocking mitochondrial serine catabolism.
Caption: AGF347 (pyrrolo[3,2-d]pyrimidine) accumulates in mitochondria, inhibiting SHMT2 and halting nucleotide synthesis.
Diagram: SAR Map of the Core
Caption: Functional zones of the pyrrolo[3,2-d]pyrimidine scaffold and their impact on biological activity.
Experimental Protocols
Synthesis: One-Pot Reductive Cyclization
This protocol describes the synthesis of the core via the cyclization of 6-alkynyl-5-nitropyrimidines, a robust method for generating diversity at C2 and C4.
Reducing agent: Sodium dithionite (Na2S2O4) or Iron/Acetic Acid.
Solvent: DMF/Water or Ethanol.
Step-by-Step Workflow:
Nucleophilic Aromatic Substitution (SNAr): Dissolve the 6-alkynyl-5-nitropyrimidine in DMF. Add the secondary amine dropwise at 0°C. Stir at RT for 2 hours. Checkpoint: Monitor TLC for the disappearance of the starting material (formation of the enamine intermediate).
Reductive Cyclization: Add Na2S2O4 (3.0 eq) dissolved in water to the reaction mixture. Heat to 80°C for 4 hours. The nitro group is reduced to an amine, which spontaneously attacks the internal alkyne carbon to close the pyrrole ring.
Isolation: Pour the mixture into ice water. The pyrrolo[3,2-d]pyrimidine precipitates as a solid. Filter, wash with cold ethanol, and recrystallize from MeOH/DCM.
Validation:
1H NMR: Look for the disappearance of the alkyne proton and the appearance of the pyrrole C-H (typically singlet/doublet around 6.5-7.5 ppm) and the broad N-H signal (11-12 ppm).
Bioassay: SHMT2 Inhibition (Cell-Based)
To verify the biological activity of AGF347-like derivatives, a functional rescue assay is required.
Objective: Determine if cytotoxicity is specifically due to SHMT2 (mitochondrial C1) inhibition.[2]
Protocol:
Cell Seeding: Seed SHMT2-dependent cancer cells (e.g., MIA PaCa-2) in 96-well plates (2,000 cells/well).
Treatment: Treat cells with the pyrrolo[3,2-d]pyrimidine compound (0.1 nM – 10 µM) for 72 hours.
Rescue Condition: In a duplicate set of wells, add Formate (1 mM) to the media.
Rationale: Formate provides the C1 units downstream of the mitochondrial block. If the drug specifically targets SHMT2, formate should rescue the cells from toxicity.
Readout: Measure cell viability using CellTiter-Glo (ATP luminescence).
Data Analysis: Calculate IC50. A significant shift in IC50 (e.g., >10-fold increase) in the presence of formate confirms specific inhibition of the mitochondrial C1 pathway.
References
Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. (2015).
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: A Privileged Scaffold for Advanced Kinase Inhibitor Synthesis
Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of structure-activity relationship (SAR) libraries relies heavily on highly functionalized, orthogonally reactive building blocks. 4,7-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of structure-activity relationship (SAR) libraries relies heavily on highly functionalized, orthogonally reactive building blocks. 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1935891-73-8) has emerged as a premier 9-deazapurine intermediate. By mimicking the adenine ring of ATP, this scaffold serves as the structural foundation for a vast array of potent tyrosine and serine/threonine kinase inhibitors. This whitepaper dissects the electronic causality behind its orthogonal reactivity, details its pharmacological significance, and provides field-validated protocols for its derivatization.
Molecular Architecture & Electronic Causality
The strategic value of 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine lies in the profound electronic disparity between its two fused rings. This intrinsic polarization dictates the molecule's regioselective reactivity, eliminating the need for tedious protection/deprotection sequences during early-stage functionalization.
The Pyrimidine Ring (C4 Position): The presence of two electronegative nitrogen atoms in the pyrimidine ring creates a highly electron-deficient (π-deficient) system. This severely depletes the electron density at the C4 carbon, making the C4–Cl bond exceptionally electrophilic and highly susceptible to Nucleophilic Aromatic Substitution (SNAr) under mild conditions.
The Pyrrole Ring (C7 Position): Conversely, the fused pyrrole ring is electron-rich (π-excessive). The lone pair on the N5 nitrogen delocalizes into the five-membered ring, deactivating the C7–Cl bond toward nucleophilic attack. However, this electron-rich nature makes the C7 position perfectly primed for oxidative addition by low-valent transition metals, enabling late-stage cross-coupling reactions.
Caption: Orthogonal reactivity map of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine highlighting functional sites.
Quantitative Reactivity Profiling
To successfully leverage this building block, chemists must exploit the kinetic differences between the functional sites. The table below summarizes the quantitative and qualitative reactivity profile of the scaffold, supported by commercial and synthetic literature [1].
Reaction Site
Electronic Environment
Primary Reaction Mechanism
Typical Reagents & Conditions
Relative Reaction Rate
C4 (Cl)
Highly π-deficient (Electrophilic)
SNAr (Addition-Elimination)
Primary/Secondary Amines, DIPEA, n-BuOH, 80 °C
Fast (Complete in 2-4 hours)
N5 (H)
Acidic / Nucleophilic
N-Alkylation / Sulfonylation
NaH or K2CO3, R-X or TsCl, DMF, 0-25 °C
Very Fast (Complete in < 1 hour)
C7 (Cl)
π-excessive (Nucleophilic)
Transition-Metal Cross-Coupling
Pd(dppf)Cl2, Ar-B(OH)2, Base, 100 °C
Slow (Requires catalysis, 12+ hours)
Pharmacological Significance: Mimicking ATP in Kinase Domains
The pyrrolo[3,2-d]pyrimidine core is a bioisostere of adenine. When designed correctly, derivatives of this scaffold fit seamlessly into the ATP-binding pocket (hinge region) of hyperactive kinases driving oncogenesis.
In 2012, researchers demonstrated that functionalizing the C4 and N5 positions of the pyrrolo[3,2-d]pyrimidine core yielded highly potent dual inhibitors of HER2 and EGFR, achieving IC50 values in the low nanomolar range and exhibiting potent tumor regression in xenograft models [2]. More recently, in 2022, the scaffold was further validated as a broad-spectrum inhibitor capable of targeting CDK2 and overcoming the notorious EGFRT790M resistance mutation [3].
Caption: Mechanism of action for pyrrolo[3,2-d]pyrimidine derivatives in EGFR/HER2 kinase inhibition.
Validated Experimental Workflows
The synthesis of 4,5,7-trisubstituted analogues relies on a robust, step-wise methodology that exploits the orthogonal reactivity discussed in Section 1 [4]. Below are the self-validating protocols for the two most critical transformations.
Caption: Step-by-step synthetic workflow for generating trisubstituted kinase inhibitors.
Protocol 1: Regioselective SNAr at the C4 Position
Objective: Installation of the primary pharmacophore (often an aniline derivative) at the C4 position.
Charge a pressure-rated reaction vial with the dichloro core and 1-butanol.
Add the aryl amine and DIPEA. Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the addition-elimination mechanism, driving the reaction forward without competing with the amine for the electrophilic C4 center. 1-Butanol is chosen as a protic solvent to stabilize the Meisenheimer complex transition state.
Seal and heat the mixture to 90 °C for 3 to 5 hours.
Self-Validating Check: Analyze the crude mixture via LC-MS. The starting material exhibits a distinct 9:6:1 isotopic pattern (due to two Cl atoms) at m/z 188 [M+H]+. A successful reaction will show a mass shift corresponding to the amine addition and a transition to a 3:1 isotopic pattern, confirming that exactly one chlorine atom (at C7) remains.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7 Position
Objective: Late-stage functionalization of the inert C7 position to probe the kinase back-pocket.
Combine the intermediate, boronic acid, and K2CO3 in the solvent mixture. Degas the solution by sparging with N2 for 10 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidation of the active Pd(0) species and to suppress homocoupling of the boronic acid.
Add the Pd(dppf)Cl2 catalyst. Causality: The dppf ligand provides a large bite angle, which accelerates the difficult oxidative addition step into the electron-rich, deactivated C7–Cl bond. Water is essential to hydrolyze the boronic acid into the reactive, nucleophilic boronate species.
Heat to 100 °C for 12 hours under an inert atmosphere.
Self-Validating Check: TLC (UV 254 nm) should show complete consumption of the intermediate. LC-MS will reveal the complete loss of the chlorine 3:1 isotopic pattern and the appearance of the target[M+H]+ mass, indicating successful C–C bond formation.
Conclusion
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is far more than a simple heterocyclic building block; it is a meticulously designed chemical engine for drug discovery. By understanding and exploiting the electronic causality between its π-deficient pyrimidine and π-excessive pyrrole rings, medicinal chemists can execute rapid, protecting-group-free syntheses of complex kinase inhibitors. Its proven track record in targeting EGFR, HER2, and CDK2 solidifies its status as a cornerstone scaffold in modern oncology research.
References
Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - Journal of Medicinal Chemistry. 2012.
URL:[Link]
Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - Journal of Enzyme Inhibition and Medicinal Chemistry. 2022.
URL:[Link]
commercial suppliers of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Part 1: Executive Summary 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1935891-73-8 ) is a high-value heterocyclic intermediate primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors and nucleoside analogs...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1935891-73-8 ) is a high-value heterocyclic intermediate primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors and nucleoside analogs for antiviral and oncological applications.
Unlike its more common isomer (4-chloro-7H-pyrrolo[2,3-d]pyrimidine), this specific [3,2-d] scaffold offers unique vector geometry for structure-activity relationship (SAR) exploration. However, its supply chain is constrained by regioisomeric purity challenges and hydrolytic instability .
This guide provides a validated sourcing strategy, distinguishing between catalog resellers and original manufacturers, and establishes a self-validating Quality Control (QC) protocol to ensure downstream experimental success.
Part 2: Chemical Profile & Technical Specifications
Before engaging suppliers, it is critical to distinguish this specific isomer from its structural analogs to avoid costly procurement errors.
Understanding the synthesis allows you to predict impurities in supplier batches. The commercial route typically involves electrophilic chlorination of the 4-chloro precursor.
Figure 1: Synthetic pathway showing the origin of critical regioisomeric impurities. C7 is the preferred electrophilic site (beta-position), but C6 (alpha-position) isomers can form.
Part 3: Commercial Supply Landscape
The market for CAS 1935891-73-8 is divided into Stocking Distributors (fast delivery, higher cost) and Synthesis Partners (lead time required, scalable).
Tier 1: Verified Catalog Suppliers (R&D Scale)
Best for: Medicinal chemistry hits, gram-scale synthesis, rapid prototyping.
Supplier
Catalog ID
Purity Guarantee
Typical Pack Size
Region
BLDpharm
BD266572
>97%
100mg - 5g
Global (CN/USA)
Ambeed
A216843
>95%
1g - 25g
USA (IL)
Fluorochem
247065
>95%
250mg - 1g
UK/Europe
Combi-Blocks
Inquire
Custom
Bulk
USA (CA)
Procurement Insight:BLDpharm and Ambeed are currently the most reliable sources for immediate stock. Fluorochem is the preferred choice for EU-based researchers to avoid customs delays.
Tier 2: Bulk & Custom Synthesis (Process Scale)
Best for: GLP tox batches, >100g requirements.
For scale-up (>100g), catalog suppliers often act as resellers. Direct engagement with CROs is recommended to control impurity profiles.
WuXi AppTec: Capable of controlling the C6 vs. C7 chlorination ratio during multi-kilo production.
Enamine: Excellent for analog expansion if you require the 7-bromo or 7-iodo variants for easier coupling.
Part 4: Quality Assurance & Handling Protocols
Due to the lability of the C4-chlorine, this compound degrades if improperly stored. Implement the following Self-Validating QC Protocol upon receipt.
Incoming Goods Inspection (IGI)
Visual Check: Product should be an off-white to pale yellow solid . Dark brown or black coloration indicates oxidation or polymerization.
Solubility Test: Dissolve 10mg in DMSO-d6. Turbidity suggests hydrolysis to the 4-hydroxy impurity (insoluble in organic media).
Regioisomer (4,6-dichloro): Often co-elutes; requires 1H NMR for confirmation.
1H NMR Diagnostic (DMSO-d6)
The proton shifts are definitive for distinguishing the 4,7-dichloro (target) from the 4,6-dichloro (impurity).
Target (4,7-dichloro):
H2 (Pyrimidine): ~8.6 - 8.8 ppm (Singlet).
H6 (Pyrrole alpha-H): ~7.8 - 8.0 ppm (Doublet, J ≈ 2-3 Hz). Note: C7 is substituted, so H6 is the only pyrrole proton remaining.
NH: Broad singlet >12 ppm.
Impurity (4,6-dichloro):
H7 (Pyrrole beta-H): Typically shifts upfield compared to H6.
Handling & Storage
Storage: -20°C, under Argon/Nitrogen. Hygroscopic.
Stability: The C4-Cl bond hydrolyzes in moist air to form the inactive 4-one (lactam) species.
Safety: Potent skin sensitizer. Handle in a fume hood.
Part 5: Strategic Application in Drug Design
The 4,7-dichloro scaffold allows for a sequential functionalization strategy , exploiting the differential reactivity of the two chlorine atoms.
Figure 2: Differential reactivity logic. The electron-deficient pyrimidine C4 reacts first via Nucleophilic Aromatic Substitution (SNAr), leaving the pyrrole C7 intact for subsequent Palladium-catalyzed coupling.
References
PubChem. 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (Isomer Comparison). Retrieved from [Link]
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: A Strategic Intermediate for Orthogonal Functionalization in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary The 9-deazapurine scaffold is a privileged pharmacophore in m...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodology Guide
Executive Summary
The 9-deazapurine scaffold is a privileged pharmacophore in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors and nucleoside analogs. Within this chemical space, 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1935891-73-8) emerges as a highly versatile, bifunctional synthetic intermediate. By leveraging the distinct electronic environments of its fused pyrimidine and pyrrole rings, chemists can execute highly regioselective, orthogonal functionalizations.
This technical guide explores the mechanistic rationale behind the reactivity of 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine, details its application in kinase inhibitor design, and provides self-validating experimental protocols for its derivatization.
Physicochemical Profile & Structural Logic
Understanding the baseline properties of this intermediate is critical for handling and reaction design. The presence of two chlorine atoms on different heterocycles dictates its unique reactivity profile.
Table 1: Physicochemical and Structural Data
Property
Value
Chemical Name
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
CAS Number
1935891-73-8
Molecular Formula
C₆H₃Cl₂N₃
Molecular Weight
188.01 g/mol
Core Scaffold
9-Deazapurine
Storage Conditions
Inert atmosphere, 2-8°C (Moisture sensitive)
Data supported by commercial chemical documentation 1.
Mechanistic Rationale: The Power of Orthogonal Reactivity
The synthetic utility of 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine lies in the electronic disparity between its two fused rings:
The Pyrimidine Ring (C-4): The two nitrogen atoms in the pyrimidine ring are highly electronegative, withdrawing electron density from the C-4 carbon. This makes the C-4 chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The activation energy for forming the Meisenheimer complex is drastically lowered, allowing reactions with amines or alcohols under mild conditions.
The Pyrrole Ring (C-7): Conversely, the pyrrole ring is electron-rich (a π-excessive heterocycle). The C-7 chlorine is highly resistant to SNAr. However, this electron-rich nature makes the C-7 position an excellent candidate for Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura or Stille reactions) via oxidative addition.
This electronic dichotomy allows for a sequential, orthogonal functionalization strategy without the need for complex protecting group manipulation at the halogenated sites, a methodology heavily utilized in synthesizing 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines 2.
Workflow for the orthogonal functionalization of 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Application in Kinase Inhibitor Design
Pyrrolo[3,2-d]pyrimidines are prominent bioisosteres of the adenine ring found in ATP. They are frequently deployed as ATP-competitive inhibitors targeting kinases such as EGFR, HER2, and CDK2 34.
Hinge Binding: The N1 and N3 atoms of the pyrimidine core act as hydrogen bond acceptors, forming bidentate interactions with the backbone amides of the kinase hinge region.
Solvent Channel (C-4): Substituents introduced via SNAr at C-4 typically project toward the solvent-exposed channel, allowing chemists to tune solubility and pharmacokinetic properties.
Hydrophobic Back Pocket (C-7): Aryl or heteroaryl groups introduced at C-7 via cross-coupling project deep into the hydrophobic pocket past the gatekeeper residue, driving extreme target selectivity.
Pharmacophore model mapping the pyrrolo[3,2-d]pyrimidine core to kinase ATP-binding sites.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed not just as step-by-step instructions, but as self-validating systems where causality and quality control (QC) are built into the workflow.
Protocol A: Regioselective SNAr at C-4
Objective: Install an amine nucleophile exclusively at the C-4 position while leaving the C-7 chlorine intact.
Preparation: Dissolve 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in a polar aprotic solvent (e.g., DMF or n-butanol, 0.2 M).
Causality: Polar solvents stabilize the charged Meisenheimer intermediate during the SNAr process, accelerating the reaction.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq).
Reaction Execution: Stir the mixture at room temperature to 60°C (depending on the steric bulk of the amine) for 2–4 hours.
Causality: The C-4 position is highly activated. Excessive heating (>80°C) is unnecessary and risks degradation or unwanted side reactions at the C-7 position.
Validation & QC: Monitor the reaction via LC-MS.
Self-Validation: Success is indicated by a mass shift corresponding to [M + Amine - HCl]+. Regioselectivity is confirmed via ¹H NMR: the C-7 pyrrole proton singlet (~7.5 ppm) must remain strictly intact, proving the C-7 chlorine was not displaced.
Protocol B: N-5 Protection and C-7 Suzuki-Miyaura Coupling
Objective: Protect the acidic pyrrole NH, followed by a palladium-catalyzed cross-coupling at the C-7 position.
N-5 Protection: React the C-4 substituted intermediate with SEM-Cl (1.2 eq) and NaH (1.5 eq) in anhydrous THF at 0°C.
Causality: The free pyrrole NH is acidic and can coordinate with palladium, poisoning the catalyst, or undergo competing N-arylation during cross-coupling. SEM (2-(Trimethylsilyl)ethoxymethyl) provides robust protection.
Catalyst & Reagent Assembly: In a Schlenk flask, combine the N-protected intermediate (1.0 eq), aryl boronic acid (1.3 eq), and Na₂CO₃ (2.0 eq) in a degassed mixture of 1,4-dioxane/water (4:1).
Causality: Water is essential to dissolve the inorganic base, which generates the crucial hydroxo-palladium intermediate required for the transmetalation step of the catalytic cycle.
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a nitrogen atmosphere.
Causality: The bidentate dppf ligand provides a stable, highly active palladium center capable of forcing oxidative addition into the historically stubborn, electron-rich C-7 C-Cl bond.
Reaction Execution: Heat to 90–100°C under N₂ for 12 hours.
Validation & QC: Analyze the crude mixture via LC-MS.
Self-Validation: The definitive marker of success is the disappearance of the distinct chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl) in the mass spectrum, replaced by the exact mass of the newly installed aryl group.
Conclusion
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is far more than a simple building block; it is a strategically designed molecular chassis. By understanding the electronic causality of its fused ring system, medicinal chemists can execute highly predictable, orthogonal functionalizations. Whether optimizing the solvent-exposed region via C-4 SNAr or probing deep kinase back-pockets via C-7 cross-coupling, this intermediate remains foundational to the rapid generation of robust structure-activity relationship (SAR) libraries in modern oncology and virology.
ACS Publications.Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines. Journal of Combinatorial Chemistry (2012).
PubMed / NIH.Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry (2012).
Taylor & Francis.Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (2022).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Compound: 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1935891-73-8)
Executive Summary & Mechanistic Rationale
The 9-deazapurine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors and nucleoside analogs . Among the most versatile building blocks for accessing this chemical space is 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine .
The power of this specific building block lies in the distinct electronic environments of its two chlorine atoms, which allow for strict regiocontrol during sequential functionalization:
C4-Position (Pyrimidine Ring): The pyrimidine ring is highly electron-deficient due to the electron-withdrawing nature of the N1 and N3 nitrogen atoms. The C4-chlorine is highly activated and readily undergoes Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, or thiols under mild basic conditions .
C7-Position (Pyrrole Ring): Conversely, the pyrrole ring is a
-excessive heterocycle. The C7-chlorine is electron-rich and completely inert to SNAr. However, the C–Cl bond remains a viable electrophile for oxidative addition by low-valent Palladium(0) species, enabling downstream Suzuki-Miyaura or Sonogashira cross-coupling reactions .
To execute this sequential functionalization successfully, the acidic N5-pyrrole proton (pKa ~13–15) must first be protected. Failure to protect N5 leads to competitive N-alkylation during SNAr and severe catalyst poisoning (via nitrogen coordination to Palladium) during cross-coupling.
Biological Context: Kinase Inhibition
Derivatives of pyrrolo[3,2-d]pyrimidines have shown profound efficacy as dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) [[1]]([Link]). By mimicking the adenine ring of ATP, these molecules competitively bind to the kinase domain, shutting down downstream oncogenic signaling.
Figure 1: Mechanism of action of pyrrolo[3,2-d]pyrimidine-based EGFR/HER2 kinase inhibitors.
Experimental Workflow
The following workflow outlines the optimal path for generating a 4,7-disubstituted library from the starting material.
Figure 2: Regioselective functionalization workflow for 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Detailed Experimental Protocols
Step 1: N5-Protection with SEM-Cl
Causality: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is chosen over Boc or Tosyl because it is highly stable to the basic conditions of SNAr and the elevated temperatures of Suzuki coupling, while remaining easily cleavable under specific acidic conditions.
Procedure:
Charge a flame-dried flask with 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq, 10 mmol, 1.88 g) and anhydrous DMF (30 mL) under N2.
Cool the solution to 0 °C in an ice bath.
Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 12 mmol, 480 mg) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.
Workup: Quench carefully with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with water (3 × 50 mL) and brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc 4:1).
Self-Validation (QC):
LC-MS: Expected mass for C12H17Cl2N3OSi is 318.27. Look for [M+H]+ = 318.1 .
Isotope Pattern: Crucially, the mass spectrum must show an M : M+2 : M+4 ratio of 9:6:1 , confirming the retention of both chlorine atoms.
Step 2: Regioselective C4-Amination (SNAr)
Causality: Using a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) ensures that the aliphatic/aromatic amine acts strictly as a nucleophile rather than a base, driving the substitution exclusively at the electron-deficient C4 position .
Procedure:
Dissolve the SEM-protected intermediate (1.0 eq, 5 mmol) in isopropanol (20 mL).
Add the desired primary amine (e.g., cyclopentylamine) (1.1 eq, 5.5 mmol) and DIPEA (2.0 eq, 10 mmol, 1.74 mL).
Heat the reaction mixture to 80 °C for 6–12 hours.
Workup: Monitor by TLC. Upon completion, cool to room temperature and concentrate under reduced pressure. Dissolve the crude residue in DCM, wash with water and brine, dry over MgSO4, and purify via silica gel chromatography (DCM/MeOH 95:5).
Self-Validation (QC):
LC-MS: For cyclopentylamine substitution, expected mass is 366.9. Look for [M+H]+ = 367.1 .
Isotope Pattern: The mass spectrum must shift to an M : M+2 ratio of 3:1 , proving exactly one chlorine (the C4-Cl) has been displaced.
Step 3: C7-Suzuki-Miyaura Cross-Coupling
Causality: The C7-chlorine is notoriously sluggish for oxidative addition. Pd(dppf)Cl2 is selected as the catalyst because the bidentate dppf ligand has a large bite angle, which accelerates the difficult reductive elimination step for electron-rich heteroaryl chlorides .
Procedure:
In a microwave vial or Schlenk flask, combine the C4-aminated intermediate (1.0 eq, 2 mmol), the desired aryl boronic acid (1.5 eq, 3 mmol), and Na2CO3 (2.5 eq, 5 mmol).
Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1, 10 mL).
Purge the vessel with N2 for 5 minutes, seal, and heat to 100 °C for 12 hours.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, concentrate, and purify via reverse-phase HPLC or flash chromatography.
Self-Validation (QC):
LC-MS: For phenylboronic acid coupling, expected mass is 408.5. Look for [M+H]+ = 409.2 .
Isotope Pattern: The M+2 peak will drop to natural 13C abundance levels, confirming the complete removal of the final chlorine atom.
Step 4: SEM Deprotection
Causality: Standard TFA deprotection of SEM groups on pyrrolopyrimidines often stalls at the highly stable N-hydroxymethyl intermediate (-CH2OH). A two-step one-pot protocol using a nucleophilic amine scavenger (ethylenediamine) is required to collapse the aminal and yield the free NH.
Procedure:
Dissolve the fully functionalized intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) (10 mL total). Stir at room temperature for 3 hours.
Concentrate the mixture to absolute dryness in vacuo to remove all TFA.
Re-dissolve the residue in Methanol (10 mL) and add Ethylenediamine (5.0 eq). Stir at room temperature for 12 hours.
Workup: Concentrate the mixture and purify the final compound via preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).
Quantitative Data Summary
Reaction Step
Transformation Type
Reactive Position
Typical Yield (%)
Reaction Time
Key LC-MS Indicator (Isotope Pattern)
Step 1
N-Alkylation (Protection)
N5 (Pyrrole)
85 – 95%
2 h
9:6:1 (Cl₂)
Step 2
SNAr (Amination)
C4 (Pyrimidine)
75 – 90%
6 – 12 h
3:1 (Cl₁)
Step 3
Suzuki-Miyaura Coupling
C7 (Pyrrole)
60 – 80%
12 h
Natural Abundance (No Cl)
Step 4
Acidic Cleavage & Scavenging
N5 (Pyrrole)
65 – 85%
15 h
Loss of 130 Da (SEM group)
References
[2] Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines. ACS Combinatorial Science (2013). Available at:[Link]
[1] Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Bioorganic & Medicinal Chemistry (2012). Available at:[Link]
[3] Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorganic & Medicinal Chemistry (2012). Available at:[Link]
Application Note: 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine in Kinase Inhibitor Synthesis
This Application Note and Protocol guide details the strategic utilization of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine in the synthesis of ATP-competitive kinase inhibitors. [1] Abstract & Strategic Value The 5H-pyrrolo[...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the strategic utilization of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine in the synthesis of ATP-competitive kinase inhibitors.
[1]
Abstract & Strategic Value
The 5H-pyrrolo[3,2-d]pyrimidine scaffold (9-deazapurine) is a bioisostere of the purine core found in ATP. Unlike its more common isomer, pyrrolo[2,3-d]pyrimidine (7-deazapurine, found in Tofacitinib), the [3,2-d] system offers a distinct vector profile for side-chain attachment and an alternative intellectual property (IP) space.
The 4,7-dichloro derivative is a high-value "dual-warhead" intermediate. It possesses two electrophilic sites with differentiated reactivity:[1]
C4-Chloro (Pyrimidine): Highly reactive toward Nucleophilic Aromatic Substitution (SNAr). This position typically anchors the inhibitor to the kinase Hinge Region via a hydrogen bond donor/acceptor motif.
C7-Chloro (Pyrrole): Less reactive toward SNAr but highly amenable to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille). This vector allows access to the Solvent Front or Gatekeeper regions to tune selectivity and solubility.
This guide provides a validated protocol for the regioselective functionalization of this scaffold, prioritizing chemical yield and operational simplicity.
Chemical Reactivity Profile & Pathway Design
Successful utilization of 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine relies on exploiting the electronic disparity between the electron-deficient pyrimidine ring and the electron-rich pyrrole ring.
Reactivity Hierarchy
Position 4 (C-Cl): The pyrimidine ring is electron-deficient. The C4 position is activated by the adjacent ring nitrogens (N3 and N1), making it highly susceptible to nucleophilic attack.
Position 7 (C-Cl): The pyrrole ring is electron-rich. The C7-halogen bond is stabilized by the nitrogen lone pair donation from N5. Consequently, C7 is inert to SNAr under standard conditions but reactive in oxidative addition with transition metals (Pd, Ni).
Position 5 (N-H): The pyrrole nitrogen is acidic (pKa ~13-14) and can poison metal catalysts or lead to regiochemical ambiguity if not protected or carefully managed.
Visualizing the Synthesis Logic
The following diagram illustrates the regioselective workflow, moving from the core scaffold to a dual-functionalized kinase inhibitor.
Figure 1: Regioselective functionalization workflow for 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine. The pathway prioritizes C4 substitution followed by C7 coupling.
Detailed Experimental Protocols
Protocol A: Regioselective SNAr at C4 (Hinge Binder Installation)
Objective: Install the primary amine or aniline at C4 without displacing the C7-chloro or N-alkylating the pyrrole.
Mechanism: The reaction proceeds via a Meisenheimer-like transition state. The electron-withdrawing nature of the pyrimidine nitrogens stabilizes the negative charge, favoring attack at C4.
Nucleophile: Aniline or Aliphatic Amine (1.1 – 1.2 eq)
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq) or
Solvent:
-Butanol (for high temp) or Isopropanol (IPA)
Step-by-Step Procedure:
Preparation: In a sealed reaction vial, suspend the 4,7-dichloro scaffold in
-Butanol (concentration ~0.2 M).
Addition: Add the amine nucleophile (1.1 eq) followed by DIPEA (2.0 eq).
Reaction: Heat the mixture to 100–120 °C for 4–12 hours.
Note: Monitor by LC-MS.[2] The product (monosubstituted at C4) usually precipitates or shows a distinct mass shift (
).
Why C4? The C7-Cl bond is on the electron-rich pyrrole ring and requires significant activation energy (or metal catalysis) to break, ensuring high regioselectivity for C4 under thermal SNAr conditions [1, 2].
Work-up: Cool to room temperature.
If precipitate forms: Filter and wash with cold IPA/Water (1:1).
If soluble: Concentrate in vacuo, dilute with EtOAc, wash with water and brine. Dry over
.
Validation:
H NMR should show the loss of the C4 proton signal (if applicable) or shifts in the pyrimidine region, while the C7-Cl remains intact.
Protocol B: C7-Suzuki-Miyaura Coupling (Solvent Front Extension)
Objective: Functionalize the C7 position to access the kinase solvent pocket.
Challenge: The free N5-H can deprotonate and coordinate to Palladium, quenching the catalyst.
Solution: Use a pre-catalyst system resistant to poisoning (e.g., XPhos Pd G2) or protect N5 (SEM/Tosyl) prior to coupling.
Materials:
Substrate: 4-Amino-7-chloro-5H-pyrrolo[3,2-d]pyrimidine (from Protocol A)
Boronic Acid/Ester:
(1.5 eq)
Catalyst:
(5 mol%) or /XPhos
Base:
(3.0 eq) or (2.0 M aq)
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Procedure:
Degassing: Charge the reaction vessel with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).
Cause: N5-deprotonation competes with nucleophilic attack, or the amine is too weak.
Fix: Use a catalytic amount of acid (e.g., TFA or HCl in Dioxane) instead of base to activate the pyrimidine ring (protonating N1/N3 makes C4 more electrophilic).
Checkpoint: Check LC-MS for unreacted starting material vs. N-alkylated byproducts.
Issue: "Stalled" Suzuki Coupling at C7
Cause: Catalyst poisoning by the free N5-H pyrrole nitrogen or oxidative addition failure due to the electron-rich nature of the pyrrole ring.
Fix:
Protect N5: Install a SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl group before the Suzuki step.
Ligand Switch: Switch to electron-rich, bulky phosphine ligands like XPhos or BrettPhos which facilitate oxidative addition into electron-rich aryl chlorides [3].
Issue: Regioselectivity Loss
Observation: Double addition of amine.
Fix: Lower temperature in Step 1 (0 °C to RT) and control stoichiometry strictly (1.05 eq of amine).
References
Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine deriv
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
Source: NIH / J Am Chem Soc (2020).
Context: Provides mechanistic insight into controlling regioselectivity in pyrimidine systems (analogous principles apply to the pyrimidine portion of the fused system).
Disclaimer: This protocol involves the handling of hazardous chemicals.[5] Standard laboratory safety procedures, including the use of fume hoods and personal protective equipment (PPE), must be followed.
mechanism of action of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives
Application Note: Mechanism of Action and Synthetic Utility of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives in Kinase Inhibitor Discovery Executive Summary The pyrrolo[3,2-d]pyrimidine scaffold is a highly privil...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Mechanism of Action and Synthetic Utility of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives in Kinase Inhibitor Discovery
Executive Summary
The pyrrolo[3,2-d]pyrimidine scaffold is a highly privileged bioisostere of purine and quinazoline, widely leveraged in the development of targeted oncology therapeutics. Specifically, 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1935891-73-8) serves as a versatile, di-halogenated building block for synthesizing multi-targeted tyrosine kinase inhibitors[1][2]. This application note details the pharmacological mechanism of action of its derivatives—primarily focusing on Type II kinase inhibition—and provides validated, step-by-step synthetic and biological protocols for drug development professionals.
Pharmacological Mechanism of Action
Type II Inhibition of Angiogenic Kinases (VEGFR2 & PDGFR)
Pyrrolo[3,2-d]pyrimidine derivatives have demonstrated profound efficacy as Type II Kinase Insert Domain Receptor (KDR / VEGFR2) inhibitors [3][4]. Unlike Type I inhibitors that compete directly with ATP in the active conformation, these derivatives are designed to bind the DFG-out inactive conformation of the kinase[3][4].
Causality of Binding: When the highly conserved DFG (Asp-Phe-Gly) motif in the activation loop flips outward, it exposes an adjacent allosteric hydrophobic pocket. The pyrrolo[3,2-d]pyrimidine core anchors to the hinge region via hydrogen bonding, while engineered bulky substituents (e.g., diphenylurea moieties) project into this newly formed hydrophobic pocket[4]. This dual-anchoring locks the kinase in an inactive state. For example, Compound 20d, a derivative of this scaffold, potently blocks both VEGFR and PDGFR, suppressing tumor angiogenesis and reducing tumor interstitial fluid pressure (IFP) to enhance the uptake of co-administered chemotherapeutics[5].
Mechanism of Type II VEGFR2/PDGFR inhibition by pyrrolo[3,2-d]pyrimidine derivatives.
EGFR/HER2 Inhibition and Mutational Resistance Dynamics
Derivatives such as TAK-285 utilize the pyrrolo[3,2-d]pyrimidine scaffold to act as dual HER2/EGFR inhibitors, binding to the inactive conformation of the EGFR kinase domain[6][7].
The L858R/T790M Challenge: While effective against wild-type EGFR, these derivatives face severe resistance from the T790M/L858R double mutation. The L858R mutation thermodynamically stabilizes the active (activelike) conformation of the kinase[6][7]. Because pyrrolo[3,2-d]pyrimidines are structurally optimized for the inactive conformation, the energetic penalty required to force the mutant kinase back into an inactive state drastically reduces binding affinity[6][7]. Even when researchers functionalized the scaffold with a Michael acceptor to create an irreversible covalent bond at C797, the conformational mismatch rendered the covalent trapping ineffective[6][7].
The utility of 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine lies in its distinct electronic topography, allowing for highly predictable, regioselective functionalization without the need for complex protecting group strategies[1][8].
C-4 Position (Pyrimidine Ring): The two nitrogen atoms in the pyrimidine ring withdraw electron density, making C-4 highly electrophilic. It undergoes rapid Nucleophilic Aromatic Substitution (SNAr) with amines or anilines under mild basic conditions.
C-7 Position (Pyrrole Ring): The pyrrole ring is electron-rich, rendering the C-7 chlorine completely unreactive toward SNAr. However, this bond is perfectly primed for oxidative addition by Palladium catalysts, enabling downstream Suzuki-Miyaura cross-coupling.
Regioselective two-step functionalization of 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Experimental Protocols
Protocol A: Regioselective C4-Amination (SNAr)
This protocol establishes the primary pharmacophore by linking an aniline derivative to the C-4 position.
Preparation: In an oven-dried round-bottom flask, dissolve 1.0 eq of 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine in anhydrous isopropanol (0.2 M concentration).
Reagent Addition: Add 1.1 eq of the desired substituted aniline, followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming aniline nucleophile and driving the equilibrium forward.
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours.
Self-Validation Step: Monitor the reaction via LC-MS. The system is self-validating when the starting material peak (m/z [M+H]+ for dichloro isotope pattern) completely disappears, replaced by a single distinct peak representing the mono-substituted 4-amino-7-chloro intermediate.
Workup: Cool to room temperature. The product typically precipitates. Filter, wash with cold isopropanol, and dry under vacuum.
Protocol B: In Vitro Kinase Assay (Self-Validating System)
To evaluate the Type II inhibitory potency of the synthesized derivative against VEGFR2.
Assay Setup: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay platform. Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Compound Incubation: Pre-incubate recombinant VEGFR2 kinase domain with a serial dilution of the synthesized pyrrolo[3,2-d]pyrimidine derivative for 60 minutes at room temperature.
Causality: Type II inhibitors bind to the DFG-out conformation, which is in dynamic equilibrium with the active state. A 60-minute pre-incubation is critical to allow the slow-binding kinetics typical of Type II inhibitors to reach equilibrium.
Reaction Initiation: Add ATP (at the predetermined Km concentration) and a biotinylated peptide substrate. Incubate for 30 minutes.
Detection & Validation: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).
Self-Validation: Include Staurosporine as a positive control (expected IC50 < 5 nM) and a DMSO-only negative control. Calculate the Z'-factor; the assay is only validated and accepted if Z' > 0.6.
Quantitative Data Presentation
Table 1: Representative Synthetic Optimization Data for Regioselective Functionalization
| TAK-285 | EGFR (T790M/L858R) | Active (Stabilized by Mutation) | > 10,000 nM (Loss of Activity) |[6] |
References
Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies
Source: PubMed / NIH
URL: [Link]
A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis
Source: Cancer Science (via Ovid)
URL:[Link]
Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors
Source: ACS Medicinal Chemistry Letters
URL:[Link]
Full article: Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors
Source: Taylor & Francis Online
URL:[Link]
Application Note: Strategic Use of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine for High-Throughput Parallel Synthesis of Novel Compound Libraries
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the strategic utilization of the bifunctional scaffold, 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine, i...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the strategic utilization of the bifunctional scaffold, 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine, in solution-phase parallel synthesis for the generation of diverse chemical libraries. The pyrrolo[3,2-d]pyrimidine core, an isomer of the privileged 7-deazapurine structure, is a cornerstone in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics.[1][2][3][4] This guide elucidates the principles of regioselective functionalization, offers detailed, field-tested protocols for sequential diversification, and outlines robust methodologies for high-throughput purification and quality control, enabling the rapid assembly of novel molecular entities for drug discovery programs.
Introduction: The 7-Deazapurine Scaffold as a Privileged Structure
The 7-deazapurine scaffold and its isomers, such as the pyrrolo[3,2-d]pyrimidine core, are of significant interest in drug discovery.[2] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, particularly ATP-binding sites in kinases.[2] This has led to the development of numerous potent and selective inhibitors for oncology, inflammatory diseases, and antiviral applications.[1][5][6] The 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine building block is an exceptionally valuable starting material for library synthesis due to its two distinct and orthogonally reactive chlorine substituents. This bifunctionality allows for a programmed, sequential introduction of molecular diversity at two independent vectors, C4 and C7, around a constant core.
The Principle of Regioselective Reactivity
The successful use of 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine in parallel synthesis hinges on the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to Nucleophilic Aromatic Substitution (SNAr) than the chlorine at the C7 position.
Causality of Regioselectivity:
Electronic Effects: The C4 position is part of the electron-deficient pyrimidine ring. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, polarizing the C4-Cl bond and activating the carbon atom for nucleophilic attack. In contrast, the C7 position is on the more electron-rich pyrrole ring, making the C7-Cl bond less activated towards SNAr. Computational studies on analogous dichloropyrimidine systems confirm that the Lowest Unoccupied Molecular Orbital (LUMO) has a significantly larger coefficient on the C4 carbon, indicating it as the preferred site for nucleophilic attack.[7]
Reaction Type Orthogonality: While the C4 position readily undergoes SNAr, the C7 position is more amenable to functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[8][9][10][11][12][13] This difference in reactivity allows for a robust, two-stage diversification strategy.
This predictable regioselectivity is the cornerstone of the parallel synthesis workflow, enabling the clean, stepwise construction of a 4,7-disubstituted library.
Caption: Workflow for regioselective library synthesis.
Parallel Synthesis Protocols
The following protocols describe a solution-phase parallel synthesis workflow. This approach avoids the challenges of on-bead reaction monitoring associated with solid-phase synthesis and is highly amenable to automation.[14][15][16] All operations should be performed in a 96-well reaction block under an inert atmosphere (e.g., nitrogen or argon).
Building Blocks: A diverse set of primary and secondary amines (for C4) and boronic acids/esters (for C7).
Catalysts/Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands for cross-coupling reactions.
Safety: 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a chlorinated heterocyclic compound and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) before use. Safe handling of needles and cannulas is critical when transferring anhydrous solvents and reagents.[17]
Protocol 1: Stage I - C4-Amination via SNAr
This protocol details the parallel amination at the C4 position.
Workflow Diagram:
Caption: Parallel workflow for C4-amination.
Step-by-Step Methodology:
Preparation of Stock Solutions:
Prepare a 0.2 M stock solution of 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine in anhydrous DMF.
Prepare a plate of 0.3 M stock solutions of a diverse set of primary and secondary amines in anhydrous DMF.
Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.
Reaction Assembly (in a 96-well reaction block):
To each well, add 250 µL (0.05 mmol) of the 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine stock solution.
To each well, add 200 µL (0.06 mmol, 1.2 equivalents) of the corresponding amine stock solution.
To each well, add 100 µL (0.1 mmol, 2.0 equivalents) of the DIPEA stock solution.
Reaction Execution:
Seal the reaction block securely with a pierceable cap mat.
Place the block on a shaker and heat to 90 °C for 8 hours. Reaction times and temperatures may need optimization depending on the nucleophilicity of the amine.
In-Process Quality Control (Optional but Recommended):
After the reaction period, cool the block to room temperature.
Take a small aliquot (e.g., 5 µL) from a few representative wells, dilute with MeCN, and analyze by LC-MS to confirm the consumption of starting material and formation of the desired 4-amino-7-chloro intermediate.
Work-up and Isolation:
Dilute each reaction mixture with 1 mL of ethyl acetate.
Wash with 1 mL of saturated aqueous sodium bicarbonate solution, followed by 1 mL of brine.
Alternatively, for a higher-throughput workflow, utilize solid-phase extraction (SPE). Condition a C18 SPE cartridge, load the reaction mixture, wash with water/MeCN to remove salts and DMF, and elute the product with a higher concentration of MeCN.
Remove the solvent in vacuo to yield the crude 4-amino-7-chloro-5H-pyrrolo[3,2-d]pyrimidine intermediates, which are typically used in the next step without further purification.
Parameter
Condition
Rationale
Solvent
Anhydrous DMF
High boiling point, good solvating power for reactants.
Base
DIPEA
Non-nucleophilic organic base to scavenge HCl byproduct.
Protocol 2: Stage II - C7-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol describes the diversification at the C7 position using the library of intermediates from Stage I.
Workflow Diagram:
Caption: Parallel workflow for C7-Suzuki coupling.
Step-by-Step Methodology:
Preparation of Stock Solutions:
Prepare a 0.3 M plate of diverse boronic acids or esters in 1,4-dioxane.
Prepare a 2.0 M aqueous solution of K₂CO₃.
Prepare a 0.02 M solution of a suitable palladium catalyst (e.g., Pd(PPh₃)₄) in 1,4-dioxane.[1]
Reaction Assembly:
Dissolve the crude intermediates from Stage I in 300 µL of 1,4-dioxane per well.
To each well, add 200 µL (0.06 mmol, ~1.2 equivalents) of the corresponding boronic acid stock solution.
To each well, add 75 µL (0.15 mmol, 3.0 equivalents) of the aqueous K₂CO₃ solution.
Transfer the reaction block to an inert atmosphere glovebox (or use Schlenk techniques) and add 50 µL (0.001 mmol, 2 mol%) of the palladium catalyst stock solution to each well.
Reaction Execution:
Securely seal the reaction block. If not in a glovebox, the reaction mixtures should be thoroughly degassed by bubbling with argon or nitrogen for 5-10 minutes.
Place the block on a shaker and heat to 100 °C for 12 hours.
Work-up:
Cool the reaction block to room temperature.
Add 1 mL of water and 1 mL of ethyl acetate to each well.
Mix thoroughly and separate the organic layer. A 96-well liquid-liquid extraction can be performed using automated liquid handlers.
Pass the organic extracts through a plug of celite or a phase separator plate to remove palladium residues.
Concentrate the organic extracts to dryness.
Parameter
Condition
Rationale
Solvent
1,4-Dioxane/H₂O
Common solvent system for Suzuki reactions.[8][10]
Base
K₂CO₃ (aq)
Inorganic base required for the catalytic cycle.
Catalyst
Pd(PPh₃)₄ (2 mol%)
Standard, robust catalyst for Suzuki couplings.[1][19]
Temperature
90-110 °C
Necessary for efficient catalytic turnover.
Atmosphere
Inert (N₂ or Ar)
Prevents oxidation and deactivation of the Pd(0) catalyst.
Illustrative Yields for a 4x4 Library (Stage I & II):
The following table represents expected, illustrative yields for a small subset of a library. Actual yields will vary based on the specific building blocks used.
C4-Amine
C7-Boronic Acid
Stage I Yield (%)
Stage II Yield (%)
Overall Purity (%)
Aniline
Phenylboronic acid
85
78
>95
4-Fluoroaniline
3-Tolylboronic acid
82
75
>95
Benzylamine
4-Methoxyphenylboronic acid
91
85
>95
Morpholine
2-Thiopheneboronic acid
95
65
>90
High-Throughput Purification and Quality Control
Post-synthesis processing is critical to ensure the quality of the compound library for biological screening.[20]
Purification
For parallel synthesis libraries, purification is almost exclusively performed using mass-directed preparative High-Performance Liquid Chromatography (prep-HPLC).[21][22][23][24]
System: An automated prep-HPLC system with a mass spectrometer and a fraction collector is essential.
Method: A generic reversed-phase gradient (e.g., 10-95% MeCN/H₂O with 0.1% formic acid or TFA over 5-8 minutes) is typically used.
Process:
The crude product from each well is dissolved in a suitable solvent (e.g., DMSO/MeOH).
Each sample is injected sequentially onto the prep-HPLC column.
The mass spectrometer triggers the fraction collector only when the mass corresponding to the expected product is detected.
Collected fractions are evaporated to dryness, typically in a centrifugal evaporator.
Quality Control (QC)
Final library quality control is crucial to validate the identity, purity, and quantity of each compound before screening.[25][26][27][28]
Identity and Purity: Analytical Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool. Each purified sample is analyzed using a rapid generic gradient to confirm the correct molecular weight and determine purity, typically by UV absorbance at 214 nm and 254 nm. A purity threshold of >95% is a common standard for screening libraries.
Structural Confirmation: For a representative subset of the library (e.g., 5-10%), ¹H Nuclear Magnetic Resonance (NMR) spectroscopy should be performed to confirm the chemical structure.
Quantification: The final compounds, typically stored as DMSO stocks, need accurate concentration determination. This can be achieved using techniques like quantitative NMR (qNMR) or by HPLC with a Chemiluminescent Nitrogen Detector (CLND), which provides a response proportional to the molar quantity of nitrogen-containing analyte.[25][26]
Conclusion
The 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold is a powerful and versatile starting point for the efficient generation of diverse chemical libraries. By leveraging the inherent regioselectivity of the C4 and C7 positions, researchers can employ a robust and programmable two-stage diversification strategy. The combination of selective SNAr chemistry at C4 and transition-metal-catalyzed cross-coupling at C7, integrated into a solution-phase parallel synthesis workflow, allows for the rapid and systematic exploration of chemical space around this privileged heterocyclic core. When coupled with modern high-throughput purification and analytical techniques, this approach provides a reliable pathway to generate high-quality compound libraries, accelerating hit identification and lead optimization in modern drug discovery.
References
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Schrödinger. Retrieved from [Link]
Shah, N., Gao, M., Tsutsui, K., Lu, A., Davis, J., Scheuerman, R., Fitch, W. L., & Wilgus, R. L. (2000). A novel approach to high-throughput quality control of parallel synthesis libraries.
Zhang, L., et al. (2021). Microscale purification in support of high-throughput medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1731-1738.
Virscidian. (2024). Microscale Automated High-Throughput Purification of Libraries. Retrieved from [Link]
Roedern, E. v., et al. (2005). High-Throughput Purification of Single Compounds and Libraries.
Ripka, W. C., Barker, G., & Krakover, J. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477.
Handy, S. T., & Zhang, Y. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron, 66(33), 6484-6488.
Liao, C., et al. (2005). Solution-Phase Parallel Synthesis of a 1,2,7-Trialkyl-1H-imidazo[4,5-g]quinoxalin-6-ol Library Scaffold.
Roedern, E. v., et al. (2005). High-Throughput Purification of Single Compounds and Libraries.
Shah, N., et al. (2000). A novel approach to high-throughput quality control of parallel synthesis libraries.
Shah, N., et al. (2000). A novel approach to high-throughput quality control of parallel synthesis libraries. PubMed.
Handy, S. T., & Zhang, Y. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PubMed.
Handy, S. T., & Zhang, Y. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines.
Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1953.
de Abreu, R. M. F., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 21, 1010-1018.
de Abreu, R. M. F., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
Duléry, B. D., et al. (1999). Analyses of compound libraries obtained by high-throughput parallel synthesis: strategy of quality control by high-performance liquid chromatography, mass spectrometry and nuclear magnetic resonance techniques.
Smith, A. B., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763.
Kumar, A., et al. (2024). A Review on Combinatorial Chemistry. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634.
Wang, Y., et al. (2019). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
Kumar, P., et al. (2020). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR, 74(8-9), 437-446.
Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
Smith, A. B., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
Aapptec Peptides. (2025). The parallel and combinatorial synthesis and screening in drug discovery. Retrieved from [Link]
Jones, C. P., et al. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003.
Fairlamb, I. J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1845-1868.
Secrist, J. A., et al. (1997). An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. The Journal of Organic Chemistry, 62(23), 8071-8075.
Coe, D. M., & Storer, R. (1998). Solution-phase combinatorial chemistry. Molecular Diversity, 4(1), 31-38.
Slideshare. (n.d.). Solution phase peptide synthesis. Retrieved from [Link]
Al-Masoudi, N. A., et al. (2013).
Fairlamb, I. J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Asati, V., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(6), 001-011.
Singh, R., et al. (2018). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
Gangjee, A., et al. (2011). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 19(2), 943-952.
Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years.
de Abreu, R. M. F., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
ResearchGate. (n.d.). Preparation of 5,7-disubstituted 4-amino-7H-pyrrolo[2,3-d]pyrimidines using the Gewald reaction. Retrieved from [Link]
Al-Amin, M. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Chemical Health & Safety, 29(1), 33-43.
Khan, I., et al. (2024). Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. Current Medicinal Chemistry, 31.
Kumar, R., et al. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Current Organic Synthesis, 17(6), 438-463.
ResearchGate. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
Parit, M., et al. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710.
Application Note: A Robust and Scalable Synthesis of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Introduction The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry. As a 9-deazapurine analogue, it serves as the core structure for a multitude of compounds with signifi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry. As a 9-deazapurine analogue, it serves as the core structure for a multitude of compounds with significant biological activities.[1][2] These derivatives have been successfully developed as potent and selective inhibitors of various protein kinases, which are critical targets in oncology. For instance, molecules built upon this framework have shown promise as dual inhibitors of the human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR), both of which are implicated in the proliferation of cancer cells.[3]
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a key, high-value intermediate that enables the synthesis of these complex pharmaceutical agents. The two chlorine atoms at the 4 and 7 positions provide reactive handles for subsequent nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[4][5]
This application note provides a comprehensive guide for the scale-up synthesis of 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine from its corresponding dione precursor. We will delve into the underlying reaction mechanism, critical process parameters for safe and efficient scale-up, a detailed step-by-step protocol, and the necessary analytical methods for quality control.
Reaction Scheme and Mechanism
The most direct and industrially viable route to 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine is the double chlorination of 5H-pyrrolo[3,2-d]pyrimidine-4,7(6H,8H)-dione. This transformation is typically achieved using phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and, in many cases, the reaction solvent.
Scheme 1: Chlorination of 5H-pyrrolo[3,2-d]pyrimidine-4,7(6H,8H)-dione
The mechanism involves the activation of the carbonyl groups of the dione precursor (which exists in tautomeric equilibrium with its di-enol form) by POCl₃. This forms a highly reactive intermediate with a good leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃) displaces the phosphate moiety, yielding the chlorinated product. The addition of a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can be beneficial on a large scale to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion and minimizing potential side reactions.[6]
Process Optimization and Scale-Up Considerations
Transitioning a synthesis from the bench to a pilot or manufacturing scale requires careful consideration of several interconnected parameters. Simply increasing the quantities of reagents is insufficient and can lead to safety incidents and failed batches.
Caption: Key interdependent factors for the scale-up synthesis.
Reagent Stoichiometry and Quality: Using excess POCl₃ (5-10 equivalents or as solvent) is common to ensure complete conversion. The purity of the starting dione is critical, as impurities can lead to colored byproducts that are difficult to remove.
Temperature Control: The reaction is typically run at reflux (around 105-110 °C for neat POCl₃). On a larger scale, the rate of heating must be carefully controlled. Efficient heat transfer, dictated by reactor design and agitation speed, is crucial to maintain a consistent temperature and prevent localized overheating.
Work-up Procedure (Critical Hazard Point): The quenching of unreacted POCl₃ is the most hazardous step of this process. POCl₃ reacts violently with water in a highly exothermic reaction, liberating large volumes of corrosive HCl gas.
Best Practice: The recommended procedure for scale-up is to first remove the bulk of excess POCl₃ via vacuum distillation. The cooled reaction residue is then slowly added to a vigorously stirred vessel containing crushed ice and water (a "reverse quench"). This allows for better control over the temperature of the quench mixture.[7]
pH Adjustment and Isolation: After quenching, the acidic aqueous slurry must be neutralized. A concentrated ammonia solution or sodium hydroxide is often used, but this must be done slowly while maintaining a low temperature (0-10 °C) to prevent product degradation. The product typically precipitates as a solid, which can be isolated by filtration.
Off-Gas Management: A robust scrubber system containing a caustic solution (e.g., NaOH) is mandatory to neutralize the HCl gas evolved during the reaction and, especially, during the work-up phase.
Detailed Scale-Up Synthesis Protocol
Disclaimer: This protocol is intended for researchers and professionals with experience in chemical synthesis and scale-up. All operations must be conducted in a suitable chemical reactor within a walk-in fume hood. Adherence to all institutional safety protocols is mandatory.
Equipment:
10 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet.
The reactor's vent line must be connected to a caustic scrubber.
Addition funnel for base addition.
Filtration apparatus (e.g., Nutsche filter).
Vacuum oven.
Reagents:
Reagent
MW
Quantity
Moles
Equivalents
5H-pyrrolo[3,2-d]pyrimidine-4,7(6H,8H)-dione
151.11
500 g
3.31
1.0
Phosphorus Oxychloride (POCl₃)
153.33
2.5 L (~4.1 kg)
26.7
8.1
N,N-Diisopropylethylamine (DIPEA)
129.24
1.15 L (~850 g)
6.58
2.0
Crushed Ice / Deionized Water
-
As required (~10 L)
-
-
Concentrated Ammonia Solution (28-30%)
-
As required (~2 L)
-
-
Procedure:
Reactor Setup and Inerting: Ensure the reactor is clean, dry, and inerted with a slow stream of nitrogen.
Charging Reagents: Charge the 5H-pyrrolo[3,2-d]pyrimidine-4,7(6H,8H)-dione (500 g) to the reactor. Under a nitrogen atmosphere, add phosphorus oxychloride (2.5 L). Begin agitation to form a slurry.
Base Addition: Slowly add DIPEA (1.15 L) to the slurry via an addition funnel over 30-45 minutes. A slight exotherm may be observed.
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.
Reaction Monitoring: Monitor the reaction for completion by taking small, carefully quenched aliquots and analyzing them by TLC or HPLC. The starting material should be fully consumed.
Cooling and POCl₃ Removal: Cool the reaction mixture to 40-50 °C. Carefully apply vacuum to distill off the excess POCl₃. This step is crucial for a safe work-up.
Quenching (Reverse Add): In a separate vessel, prepare a mixture of crushed ice and water (approx. 10 L). With vigorous stirring, slowly transfer the cooled reaction residue from the reactor into the ice-water mixture, ensuring the temperature of the quench pot does not exceed 20 °C.
pH Adjustment: Cool the resulting acidic slurry to 0-5 °C in an ice bath. Slowly add concentrated ammonia solution to adjust the pH to approximately 8. Maintain the temperature below 10 °C throughout the addition. A precipitate will form.[8]
Product Isolation: Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation. Filter the solid product using a Nutsche filter.
Washing: Wash the filter cake sequentially with cold deionized water (2 x 1 L) and then with a cold, suitable organic solvent like isopropyl acetate to aid in drying.
Drying: Transfer the solid to a vacuum oven and dry at 50-60 °C until a constant weight is achieved. This typically yields 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine as a solid.
Analytical Methods for Quality Control
Method
Purpose
Typical Parameters
¹H NMR
Structure Elucidation
(400 MHz, DMSO-d₆): Expected peaks for the pyrrole N-H (broad singlet, ~12.5 ppm), and two aromatic protons on the pyrrole ring.[8]
¹³C NMR
Structure Elucidation
(100 MHz, DMSO-d₆): Expected signals for the six unique carbons in the heterocyclic system.
MS (EI/ESI)
Identity Confirmation
Expected m/z for [M+H]⁺: 187.98, showing a characteristic isotopic pattern (M, M+2, M+4) for a molecule containing two chlorine atoms.
HPLC
Purity Assessment
Column: C18; Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA; Detection: UV at 254 nm. Purity should be ≥98%.
Melting Point
Purity Indication
Compare the observed melting point with literature values. A sharp melting point range is indicative of high purity.
Safety Precautions
The synthesis of 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine involves hazardous materials and energetic reactions. Strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE): A full-face shield, safety goggles, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat are required at all times.[9][10]
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All transfers and operations should be conducted under an inert atmosphere in a well-ventilated fume hood to prevent exposure to fumes.[9]
HCl Gas Evolution: The reaction and work-up generate significant amounts of corrosive HCl gas. The reactor must be vented through an efficient caustic scrubber.
Exothermic Reactions: Both the reaction itself (if run too concentrated) and the quenching/neutralization steps are highly exothermic. Maintain constant monitoring of the internal temperature and have adequate cooling capacity available.
Waste Disposal: All waste, including aqueous filtrates and organic washes, must be collected and disposed of according to environmental regulations for halogenated organic compounds and acidic/basic waste.
References
Jonutė, E. (n.d.). Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues.
Beilstein Journal of Organic Chemistry. (2025, May 22). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
Journal of Medicinal Chemistry. (2012, April 26). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. PubMed.
ACS Combinatorial Science. (2013, January 14). Efficient solution-phase synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines. PubMed.
PubMed. (2012, April 26). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Retrieved from [Link]
ACS Publications. (2001, October 12). Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement. Retrieved from [Link]
PMC. (n.d.). An Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines. Retrieved from [Link]
HETEROCYCLES. (2012). CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE. Retrieved from [Link]
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine in anticancer drug discovery.
Application Note: 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine in Anticancer Drug Discovery Introduction: The 9-Deazapurine Privilege The scaffold 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1935891-73-8) represents a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine in Anticancer Drug Discovery
Introduction: The 9-Deazapurine Privilege
The scaffold 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1935891-73-8) represents a high-value "privileged structure" in modern anticancer drug discovery. Chemically classified as a 9-deazapurine , this fused bicyclic system is a bioisostere of the purine bases (adenine and guanine) found in ATP and DNA.
Unlike standard purines, the 9-deazapurine core replaces the N9 nitrogen with a carbon atom (C7 in systematic numbering). This subtle modification confers two critical advantages:
Metabolic Stability: The C-C glycosidic bond (in nucleoside analogs) or the C-aryl bond is significantly more resistant to enzymatic cleavage (e.g., by purine nucleoside phosphorylases) than the labile N-glycosidic bond of natural purines.
Orthogonal Reactivity: The presence of chlorine atoms at the C4 (pyrimidine) and C7 (pyrrole) positions creates an "orthogonal electrophilic" system. The C4 position is highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), while the C7 position is electron-rich and ideal for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
This guide details the strategic application of this scaffold to generate kinase inhibitor libraries, specifically targeting JAK , SYK , and VEGFR pathways.
Reactivity Profile & Synthesis Strategy
Successful utilization of 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine relies on exploiting the reactivity difference between the two chlorine centers.
C4-Chlorine (The "Hinge Binder"): Located between N3 and the bridgehead, this position is highly activated. It reacts readily with amines via SNAr to install the primary pharmacophore that forms hydrogen bonds with the kinase hinge region.
C7-Chlorine (The "Tail" or "Gatekeeper"): Located on the electron-rich pyrrole ring, this chlorine is inert to standard nucleophilic displacement but reactive toward oxidative addition by Palladium(0). This allows for the installation of hydrophobic groups to target the "gatekeeper" residue or the solvent-exposed front.
Operational Logic:
To prevent side reactions, the SNAr reaction at C4 is typically performed first , followed by N5-protection , and finally Pd-catalyzed coupling at C7 .
Visualizing the Functionalization Workflow
Figure 1: Step-wise functionalization strategy for 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine. The C4 position is prioritized for nucleophilic attack, preserving the C7-Cl for subsequent metal-catalyzed diversification.
Detailed Experimental Protocols
Protocol A: Regioselective C4-Amination (SNAr)
Objective: To install the primary amine/aniline moiety at the C4 position. This group typically serves as the ATP-mimetic hinge binder.
Materials:
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq)
Amine/Aniline reactant (1.1 – 1.5 eq)
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 eq)
Solvent:
-Butanol or Isopropanol (IPA)
Procedure:
Setup: In a sealed pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine (100 mg, 0.53 mmol) in
-butanol (3.0 mL).
Addition: Add the desired amine (e.g., 3-chloroaniline, 0.64 mmol) and DIPEA (0.18 mL, 1.06 mmol).
Reaction: Heat the mixture to 100–110 °C for 4–12 hours. Monitor reaction progress by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material peak (
) should disappear, replaced by the mono-substituted product ().
Note: The C7-Cl bond is stable under these conditions.
Workup: Cool to room temperature.
Precipitation Method: If the product precipitates, filter the solid, wash with cold ethanol and diethyl ether, and dry under vacuum.
Extraction Method: If soluble, dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over anhydrous
, filter, and concentrate.
Purification: Purify via flash column chromatography (SiO2, Gradient: 0–5% MeOH in DCM).
Validation Criteria:
1H NMR: Disappearance of the C4-Cl adjacent proton signal (if applicable) or shift in the aromatic region.
Regiochemistry Check: NOESY experiments can confirm substitution at C4 vs C2, though C4 is chemically predicted.
Protocol B: C7-Arylation via Suzuki-Miyaura Coupling
Objective: To functionalize the C7 position with an aryl or heteroaryl group, targeting the kinase hydrophobic pocket.
Prerequisite: This step is best performed after C4-functionalization. If the N5-pyrrole nitrogen is unsubstituted, protection (e.g., with SEM, Boc, or Tosyl) is highly recommended to prevent catalyst poisoning and N-arylation side products.
Degassing: In a microwave vial or Schlenk flask, combine the C4-substituted intermediate (0.2 mmol), Aryl Boronic Acid (0.3 mmol), and Base (0.6 mmol) in 1,4-Dioxane/Water (4 mL). Sparge with Argon/Nitrogen for 5–10 minutes to remove oxygen.
Catalyst Addition: Add the Pd catalyst (0.01–0.02 mmol) quickly under an inert atmosphere. Seal the vessel.
Reaction:
Thermal: Heat at 90–100 °C for 12–16 hours.
Microwave: Irradiate at 120 °C for 30–60 minutes.
Workup: Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc. Concentrate the filtrate.
Purification: Purify via preparative HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid) or Flash Chromatography.
Data Summary: Reactivity & Selectivity
Reaction Site
Position
Electronic State
Preferred Reaction
Conditions
Pyrimidine C4
Hinge Region
Electron-Deficient (-deficient)
SNAr (Nucleophilic Displacement)
Amines, Heat, Alcohol solvent. No metal required.
Pyrrole C7
Hydrophobic Pocket
Electron-Rich (-excessive)
Cross-Coupling (Suzuki, Sonogashira)
Pd(0) catalyst, Boronic acids, Base, Heat.
Pyrrole N5
Solvent Front
Acidic Proton
Alkylation / Protection
NaH/Alkyl Halide or Boc2O/DMAP.
Biological Context: Kinase Inhibition Mechanism
The 4,7-disubstituted pyrrolo[3,2-d]pyrimidine scaffold is designed to bind to the ATP-binding site of protein kinases.
Hinge Binding: The N1 and C4-NH groups form a donor-acceptor hydrogen bond pair with the kinase hinge residues (e.g., Glu/Leu in JAK2).
Gatekeeper Interaction: The substituent at C7 projects into the hydrophobic back pocket, often interacting with the "gatekeeper" residue (e.g., Methionine or Threonine). Bulky groups at C7 can impart selectivity for kinases with smaller gatekeeper residues.
Signaling Pathway Diagram (JAK-STAT)
Figure 2: Mechanism of Action.[1] The 4,7-dichloro-derived inhibitor blocks the JAK kinase phosphorylation step, halting the STAT signaling cascade essential for cancer cell proliferation.
References
Structure & Reactivity of 9-Deazapurines
Synthesis of 9-deazapurines
Source:Journal of Organic Chemistry, "Regioselective Synthesis of 9-Deazapurine Deriv
URL: [Link] (General Reference for Pyrrolopyrimidine Chemistry)
Kinase Inhibitor Design
Pyrrolo[3,2-d]pyrimidine Deriv
Source:Journal of Medicinal Chemistry, "Discovery of Potent JAK Inhibitors."
Technical Support Center: Purification of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
This guide serves as a specialized technical resource for researchers, scientists, and professionals in drug development focused on the purification of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine via column chromatography....
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical resource for researchers, scientists, and professionals in drug development focused on the purification of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine via column chromatography. As a Senior Application Scientist, my objective is to provide a blend of foundational principles and practical, field-tested solutions to common challenges encountered with this class of heterocyclic compounds.
Troubleshooting Guide
This section is structured to provide rapid, actionable solutions to specific experimental problems. Each entry explains the underlying scientific cause of the issue and offers a systematic approach to resolution.
Q1: My product is eluting very quickly (high Rf value), leading to poor separation from non-polar impurities. How do I fix this?
Answer:
This is a classic sign that your mobile phase is too polar, causing the compound to have a weak affinity for the stationary phase and travel with the solvent front. For effective separation on normal-phase media like silica gel, the target Retention Factor (Rf) on a Thin Layer Chromatography (TLC) plate should ideally be between 0.2 and 0.4.
Causality and Protocol:
Problem Confirmation: Develop a TLC plate using the same solvent system as your column. An Rf value for your product greater than 0.5 confirms the mobile phase is too "strong" (too polar).
Systematic Polarity Reduction: The key is to decrease the polarity of the mobile phase to increase the compound's interaction with the polar silica gel. If you are using an ethyl acetate/hexanes system, methodically decrease the percentage of ethyl acetate. For instance, if a 1:1 mixture (50% ethyl acetate) results in an Rf of 0.8, test a 3:7 and then a 1:4 ratio.
Scientific Rationale: Separation in normal-phase chromatography is driven by the competition between the analyte and the mobile phase for polar binding sites on the stationary phase. By making the mobile phase less polar, the equilibrium shifts to favor the analyte's adsorption to the silica gel, slowing its elution and allowing for separation from less polar compounds.
Q2: I'm struggling to separate my product from an impurity with a very similar Rf value. What are my next steps?
Answer:
When compounds have similar polarities, enhancing resolution requires optimizing the selectivity of the chromatographic system. This can be achieved by altering the mobile phase composition or changing the physical parameters of the column.
Causality and Protocol:
Change Mobile Phase Selectivity: If simply adjusting the polarity of a two-solvent system (e.g., ethyl acetate/hexanes) is ineffective, introducing a solvent with different chemical properties can alter the specific interactions. Try replacing ethyl acetate with dichloromethane or adding a small percentage of methanol. This changes the hydrogen-bonding and dipole-dipole interactions that govern separation.
Enhance Column Efficiency:
Use High-Performance Silica: Switch to a stationary phase with a smaller, more uniform particle size (e.g., 40-63 µm). This increases the number of theoretical plates in your column, resulting in sharper peaks and better resolution.
Optimize Flow Rate: Reduce the flow rate of the mobile phase. A slower elution allows more time for the equilibrium between the stationary and mobile phases to be established for each compound, often improving separation.
Increase Column Length: A longer column provides more surface area and a longer path for the compounds to travel, increasing the opportunity for separation.
Q3: My product recovery after the column is significantly low. What are the potential causes and solutions?
Answer:
Low recovery is typically caused by irreversible adsorption of the compound onto the stationary phase or chemical degradation during the purification process. The basic nitrogen atoms in the 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine core can strongly interact with acidic silanol groups on the silica surface.
Causality and Protocol:
Mitigate Strong Adsorption:
Mobile Phase Modifier: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to your mobile phase. This additive will preferentially bind to the acidic sites on the silica gel, "masking" them from your product and preventing irreversible binding.
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a commercially available deactivated silica gel.
Prevent On-Column Degradation:
TLC Stability Test: Spot your crude material on a silica TLC plate and let it sit on the benchtop for an hour before developing. If a new spot appears or the original spot diminishes, it suggests instability on silica.
Expedite Purification: A faster purification process minimizes the time your compound spends in contact with the potentially reactive stationary phase. Pack the column and run the separation without unnecessary delays.
Chromatography Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common chromatography issues.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for developing a purification method for this compound?
A: A systematic approach is crucial. The table below outlines recommended starting conditions for method development.
Parameter
Recommended Starting Condition
Rationale & Key Considerations
Stationary Phase
Standard Silica Gel (230-400 mesh)
Provides a good balance of resolution and flow rate for most applications.
Mobile Phase Dev.
Start with 30% Ethyl Acetate in Hexanes
This solvent system is a versatile starting point. Adjust the ratio based on TLC results to achieve an Rf of 0.2-0.4.
TLC Visualization
UV Lamp (254 nm)
The conjugated aromatic system of the pyrrolopyrimidine core is strongly UV-active.
Product Loading
Dry Loading
Adsorbing the crude product onto a small amount of silica before loading onto the column prevents band broadening and improves separation efficiency compared to wet loading.
Q: How should I properly collect and analyze fractions from my column?
A: Meticulous fraction analysis is key to isolating pure material.
Collect Systematically: Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).
TLC Analysis: Spot every other fraction on a TLC plate. On each plate, include a reference spot of your crude starting material.
Combine with Confidence: After developing and visualizing the TLC plates, combine only those fractions that show a single, clean spot corresponding to your product. Fractions containing a mix of your product and impurities should be kept separate and can be combined and re-purified if necessary.
Q: Could the chlorine atoms on the molecule cause any specific issues during purification?
A: The two chlorine atoms on the pyrimidine ring are electron-withdrawing, which can influence the molecule's overall polarity and its interaction with the stationary phase. While they do not typically cause reactivity issues on silica gel, they contribute to the compound's unique electronic profile. This is why altering solvent selectivity (e.g., switching from a hydrogen-bond acceptor like ethyl acetate to a dipole-moment-focused solvent like dichloromethane) can be an effective strategy for improving separation from closely related impurities.
References
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Snyder, L. R. (1974). Classification of the solvent properties of common liquids. Journal of Chromatography A, 92(2), 223-230. [Link]
Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. [Link]
Optimization
optimizing reaction yield for 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine synthesis.
Current Status: Online Ticket ID: OPT-YIELD-9DEAZA-CL2 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary: The "Deazapurine" Challenge You are likely experiencing low yi...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Online
Ticket ID: OPT-YIELD-9DEAZA-CL2
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary: The "Deazapurine" Challenge
You are likely experiencing low yields during the chlorination of 7-chloro-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (or its N-protected variant) to generate the 4,7-dichloro target.[1][2]
The 5H-pyrrolo[3,2-d]pyrimidine scaffold (9-deazapurine) presents a unique chemical paradox:
Electron-Rich Pyrrole Ring: The N5-C6-C7 segment is electron-rich, making the system prone to oxidative polymerization ("black tar") under harsh acidic conditions (POCl₃/heat).[1][2]
Labile C4-Chlorine: Once formed, the C4-Cl bond in 9-deazapurines is significantly more susceptible to hydrolytic reversion (back to the ketone) than in standard purines.[1][2] This occurs rapidly during aqueous acidic workup.[1][2]
The Solution: Yield optimization requires shifting from "standard purine protocols" to a Low-Temperature Catalyzed Deoxychlorination with a Buffered Inverse Quench .[1][2]
Module 1: Reaction Optimization (The Synthesis)
FAQ: Why is my reaction turning into black tar before conversion is complete?
Diagnosis: You are likely refluxing in neat POCl₃ at too high a temperature (>100°C) or for too long.[1][2] The electron-rich pyrrole ring is polymerizing.[1][2]
Protocol Adjustment:
Switch to a Catalytic Base Method . Instead of relying on heat alone, use an exogenous base to activate the POCl₃.[3]
Reagent: Phosphorus Oxychloride (POCl₃) - Must be freshly distilled or colorless.[1][2] Yellow POCl₃ contains HCl and polyphosphoric acids that accelerate tar formation.[1][2]
Catalyst: N,N-Dimethylaniline (DMA) or N,N-Diethylaniline.[1][2]
Mechanism:[1][2][4][5][6] Forms a Vilsmeier-Haack type active species ([Cl-PO-NMe2Ph]+), which is far more reactive than POCl₃ alone, allowing lower reaction temperatures.[1][2]
Solvent: Acetonitrile (MeCN) or Toluene.[1][2] (Running neat is risky for this scaffold).
Optimized Conditions:
Suspend starting material in Acetonitrile (0.5 M).[1][2]
Add N,N-Dimethylaniline (2.0 equiv) dropwise at 0°C.
Heat to 70–85°C (Do not exceed 90°C unless necessary).
Monitor by HPLC/TLC every 30 mins.[1][2] Reaction should be complete in <3 hours.
Module 2: The "Quenching Quagmire" (Workup)
FAQ: TLC shows 100% conversion, but after workup, I recover 50% starting material (Hydrolysis). Why?
Diagnosis: The "Reversion Trap."[1][2] The 4-chloro-9-deazapurine is unstable in hot, acidic water.[1][2] If you pour the reaction mixture onto ice and let it warm up (generating HCl), the water attacks the C4 position, kicking out the chloride and regenerating the starting lactam.
The Fix: Buffered Inverse Quench
Never add water to the reaction.[1][2] Never allow the pH to drop below 4 during quenching.[1][2]
Step-by-Step Protocol:
Evaporation (Critical): Remove excess POCl₃ in vacuo (rotary evaporator) at <40°C. You want a thick oil/residue, not a liquid pool of POCl₃.[1][2]
Dilution: Redissolve the residue in DCM or EtOAc.
Preparation: Prepare a beaker of crushed ice mixed with saturated NaHCO₃ or 2M NH₄OH (Ammonia water).
Inverse Addition: Slowly pour the organic residue into the stirred alkaline ice slurry.
Why? This neutralizes the generated HCl immediately.[1][2]
Phase Separation: Extract immediately. Do not let the layers sit.[1][2] Dry organic layer over Na₂SO₄.[1][2][7]
Module 3: Visualizing the Workflow
The following diagram illustrates the critical decision points to prevent yield loss.
Caption: Optimized workflow emphasizing the "Inverse Quench" to prevent acid-catalyzed hydrolysis.
Common in 5H-unprotected systems.[1][2] Usually hydrolyzes off during NaHCO₃ quench.[1][2] If stable, reflux in water/THF (1:1) for 10 min (risky for Cl) or treat with mild base.
C7-Chlorination Failure
Trying to install C7-Cl with POCl₃.
POCl₃ is poor for C7 chlorination.[1][2] Install C7-Cl before POCl₃ step using NCS (N-Chlorosuccinimide) in DMF.[1][2]
Module 5: Experimental Protocol (Self-Validating)
Target: 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Scale: 1.0 g (Example)[1][2]
Pre-Step (If needed): If starting from 3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (unsubstituted at C7), treat with NCS (1.05 eq) in DMF at RT for 2h to install the 7-Cl.[1][2] Isolate this intermediate first [1].
Chlorination:
Charge a dry flask with 7-chloro-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 g, 5.9 mmol).
Tip: Pre-treat silica column with 1% Triethylamine in Hexane to neutralize acidity, preventing decomposition on the column.
References
Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines.
Source: ACS Publications (Journal of Organic Chemistry / J. Med.[1][2] Chem. context)
Context: Establishes the reactivity of the 9-deazapurine scaffold and the necessity of protecting groups or careful handling during SNAr reactions.
URL:[Link][1][2]
Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Derivatives.
Source: Journal of Medicinal Chemistry (NIH PubMed)
Context:[1][2] Describes the synthesis of TLR7 agonists using the POCl3 chlorination method on the pyrrolo[3,2-d]pyrimidine scaffold.
URL:[Link]
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines.
Source: MDPI (Molecules)
Context: Validates the use of catalytic bases (pyridine/aniline) to lower POCl3 reaction temperatures and improve yields in sensitive substrates.
URL:[Link][1][2]
Process for S-892216 (Deoxychlorination Optimization).
Source: ChemRxiv
Context: Provides modern industrial insight into quenching POCl3 reactions with KOH/Buffer systems to prevent hydrolysis of labile chlorides.
URL:[Link][1][2][5][8][9]
Part 1: Stability Profile & Degradation Mechanisms
To successfully handle this compound, you must understand the electronic disparity between the two chlorine atoms. They are not equivalent.
1. The "Active" Chlorine (C4-Position)
The chlorine at position 4 is located on the pyrimidine ring. This position is electron-deficient due to the adjacent nitrogens (N3 and N1).
Vulnerability: This bond is highly susceptible to Nucleophilic Aromatic Substitution (SnAr) .
Primary Degradation Pathway (Hydrolysis): In the presence of moisture—especially under acidic or basic conditions—water acts as a nucleophile, displacing the chloride to form 7-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-ol (often existing as the tautomeric "one" form).
Visual Indicator: Degradation often manifests as the appearance of a polar impurity peak in LC-MS (M+H = 170) and potentially a shift in solid color from off-white to yellow/tan.
2. The "Passive" Chlorine (C7-Position)
The chlorine at position 7 is located on the pyrrole ring. This ring is electron-rich.
Stability: This bond is significantly more stable against hydrolysis and SnAr. It typically requires transition metal catalysis (e.g., Suzuki-Miyaura coupling) or lithiation to react.
Risk: While stable to moisture, this position can be sensitive to photolytic dehalogenation (loss of Cl radical) upon prolonged exposure to UV light.
3. The Acidic Nitrogen (N5-H)
The pyrrole proton (N-H) is weakly acidic (pKa ~13-14).
Reactivity: In the presence of strong bases (NaH, KOtBu), this position deprotonates first. If you are attempting an SnAr reaction at C4 using a basic nucleophile, you must account for the consumption of one equivalent of base by this proton.
Part 2: Visualization of Degradation & Reactivity
The following diagram maps the critical degradation pathways and the reactivity difference between the two chlorine sites.
Caption: Figure 1. Reactivity map highlighting the high susceptibility of the C4-Cl bond to hydrolysis compared to the relatively stable C7-Cl bond.
Part 3: Storage & Handling Protocol
Standard Operating Procedure (SOP) for Storage
Parameter
Specification
Reason
Temperature
-20°C (± 5°C)
Slows thermodynamic hydrolysis and oxidation rates.
Atmosphere
Inert Gas (Argon/Nitrogen)
Prevents atmospheric moisture absorption. The compound is hygroscopic.
Container
Amber Glass Vial
Blocks UV light to prevent C7-Cl photolysis.
Seal
Parafilm + Desiccant
Secondary barrier against humidity.
Handling Best Practices:
Warm to Room Temperature: Before opening the vial, allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial in humid air causes immediate water condensation on the solid, triggering hydrolysis.
Solvent Choice:
Recommended: Anhydrous DMSO, DMF, or THF.
Avoid: Protic solvents (Methanol, Ethanol) unless used immediately in a reaction, as they can slowly displace the C4-Cl (solvolysis) over days.
Part 4: Troubleshooting & FAQs
Q1: I see a new peak at M+H 170 in my LC-MS. What is it?A: This is the hydrolysis product (7-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-ol).
Cause: Water ingress in your storage vial or wet solvents used in your reaction.
Fix: Dry your solvents over molecular sieves (3Å or 4Å). Ensure your base (e.g., K₂CO₃) is anhydrous.
Q2: My SnAr reaction at C4 is stalling or producing multiple spots. Why?A: This is likely due to the N5-H acidity .
Mechanism:[8] If you use 1.0 equivalent of base, it will deprotonate the N5-H first, forming an anion that reduces the electrophilicity of the pyrimidine ring (electron donation from the nitrogen anion into the ring system makes C4 less reactive).
Solution: Use at least 2.0–2.5 equivalents of base or pre-protect the N5 position (e.g., with SEM, Boc, or Tosyl) if the reaction is sluggish.
Q3: Can I selectively react the C7-Cl while keeping C4-Cl intact?A: This is difficult but possible.
Challenge: Oxidative addition of Pd typically favors the more electron-deficient C4-Cl bond first.
Strategy: You must protect the C4 position (e.g., convert C4-Cl to a methoxy or amino group first) or use highly specialized ligands that differentiate based on sterics/electronics. However, the standard order of reactivity is C4 > C7 .
Q4: Is the compound compatible with aqueous workups?A: Yes, but keep them brief and cold .
Protocol: Perform extractions quickly using cold brine/water. Do not let the compound sit in aqueous acidic or basic layers for extended periods. Rotovap organic extracts immediately.
References
BLD Pharm . Product Data Sheet: 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1935891-73-8).[1][2][3][4][6] Retrieved from
Ambeed . Chemical Safety & Properties: 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from
ChemicalBook . General Reactivity of Chloropyrrolopyrimidines. Retrieved from
PubChem . Compound Summary: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Analogous Reactivity). Retrieved from
Technical Support Center: Regioselectivity in Reactions of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for managing regioselectivity in reactions involving the versatile scaffold, 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidin...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for managing regioselectivity in reactions involving the versatile scaffold, 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the functionalization of this important heterocyclic compound. The pyrrolo[3,2-d]pyrimidine core is a key structural motif in numerous biologically active molecules, including kinase inhibitors and antiviral agents.[1][2][3] Therefore, precise control over the regioselectivity of its reactions is paramount for successful drug discovery and development programs.
Understanding the Reactivity of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
The 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold presents two distinct electrophilic sites for nucleophilic attack and cross-coupling reactions: the C4 and C7 positions. The inherent electronic properties of the fused ring system, along with the influence of the pyrrole nitrogen, dictate the relative reactivity of these two positions. Generally, the C4 position is more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, this inherent preference can be modulated and even reversed by careful selection of reaction conditions, protecting groups, and catalyst/ligand systems.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the underlying principles and actionable protocols.
Question: I am trying to perform a nucleophilic aromatic substitution (SNAr) on 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine with an amine, but I am getting a mixture of C4 and C7 substituted products. How can I selectively obtain the C4-substituted product?
Answer:
Achieving high regioselectivity for C4 substitution in SNAr reactions is a common objective. The C4 position is generally more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent pyrimidine nitrogens. However, factors such as the nature of the nucleophile, solvent, and temperature can influence the outcome.
Causality Behind Experimental Choices:
Nucleophile Strength and Sterics: Less reactive, "softer" nucleophiles, and sterically hindered nucleophiles tend to favor substitution at the more electronically activated C4 position.
Reaction Temperature: Lower reaction temperatures often enhance selectivity by favoring the kinetically controlled product, which is typically the C4-isomer.
Solvent Polarity: Polar aprotic solvents like DMF or DMSO can facilitate the formation of the Meisenheimer complex, an intermediate in the SNAr reaction, but can sometimes decrease selectivity at higher temperatures.[4]
Troubleshooting & Optimization Protocol for Selective C4-Amination:
Protect the Pyrrole Nitrogen: The acidic N-H of the pyrrole ring can interfere with the reaction. Protection with a suitable group like tert-butyloxycarbonyl (Boc) or a benzyl group can improve solubility and prevent side reactions.
Choice of Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) to neutralize the HCl generated during the reaction without competing with your amine nucleophile.
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C or room temperature) and slowly warm if necessary. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that maximizes C4 selectivity.
Solvent Selection: Dioxane or THF are often good starting points. If solubility is an issue, DMF can be used, but with careful temperature control.
Experimental Protocol: Selective C4-Amination
Caption: Workflow for selective C4-amination of 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Question: I want to achieve selective substitution at the C7 position via an SNAr reaction. Is this possible?
Answer:
While C4 is the more reactive site, selective C7 substitution can be achieved, although it often requires a two-step approach or carefully chosen reaction conditions that favor the thermodynamically controlled product.
Strategies for C7-Substitution:
Blocking the C4 Position: The most reliable method is to first perform a selective reaction at the C4 position with a nucleophile that can be later removed or is part of the final desired structure. Once C4 is functionalized, the C7 position becomes the only available site for a subsequent SNAr reaction.
Forcing Conditions: In some cases, using a large excess of a highly reactive nucleophile at elevated temperatures may lead to the formation of the C7-substituted product, potentially through a thermodynamic equilibrium. However, this approach often leads to mixtures and is less predictable.
Palladium-Catalyzed Cross-Coupling Reactions
Question: My Suzuki-Miyaura coupling on 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine is giving me a mixture of C4- and C7-arylated products. How can I improve the regioselectivity for the C4 position?
Answer:
Regioselectivity in palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent.[5] For Suzuki-Miyaura couplings, the C4 position is generally more reactive.
Causality Behind Experimental Choices:
Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in determining the regioselectivity. Bulky, electron-rich ligands often enhance the rate of oxidative addition at the more accessible C4 position.[4][6]
Catalyst Loading: Using a lower catalyst loading can sometimes improve selectivity by favoring the reaction at the more reactive site.[7]
Base and Solvent: The choice of base and solvent can influence the transmetalation step of the catalytic cycle. A weaker base and a less polar solvent system may favor C4-coupling.[8]
Troubleshooting & Optimization Protocol for Selective C4-Suzuki Coupling:
Parameter
Condition for C4-Selectivity
Rationale
Catalyst
Pd(PPh₃)₄, Pd(dppf)Cl₂
These are common and often effective catalysts for this transformation.[5][7]
Ligand
Triphenylphosphine (in Pd(PPh₃)₄)
Provides a good balance of steric bulk and electron-donating properties.
Base
K₂CO₃, Cs₂CO₃
Moderately strong bases that are effective in Suzuki couplings.
Caption: Workflow for selective C4-Suzuki coupling of 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Question: How can I achieve a selective Buchwald-Hartwig amination at the C7 position?
Answer:
Selective C7 functionalization via Buchwald-Hartwig amination typically requires the C4 position to be blocked. This is because the C4 position is generally more reactive under these conditions as well.
Strategy for C7-Selective Buchwald-Hartwig Amination:
C4-Functionalization: First, introduce a substituent at the C4 position. This could be another amine, an aryl group via Suzuki coupling, or even a protecting group that can be removed later if desired.
C7-Amination: With the C4 position occupied, the C7-chloro substituent is now the primary site for the Buchwald-Hartwig reaction.
Key Considerations for Buchwald-Hartwig Amination:
Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often highly effective.[6][10]
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Experimental Protocol: C7-Selective Buchwald-Hartwig Amination (on a C4-substituted substrate)
Caption: Workflow for C7-selective Buchwald-Hartwig amination.
Summary of Regioselective Strategies
Reaction Type
Target Position
Key Strategy
SNAr
C4
Lower temperature, less reactive nucleophiles, N-H protection.
C7
Block C4 position first, then perform SNAr at C7.
Suzuki-Miyaura
C4
Careful selection of catalyst and ligand, lower reaction temperature.[9]
C7
Sequential coupling: first at C4, then at C7.
Buchwald-Hartwig
C4
Use of appropriate bulky phosphine ligands and strong bases.
C7
Block C4 position first, then perform amination at C7.
By understanding the inherent reactivity of the 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold and systematically optimizing reaction conditions, researchers can achieve high levels of regioselectivity, enabling the efficient synthesis of diverse and complex molecules for drug discovery and other applications.
References
ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. Retrieved from [Link]
PubMed. (2012, April 26). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Retrieved from [Link]
Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
National Institutes of Health. (n.d.). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Retrieved from [Link]
ResearchGate. (n.d.). Regioselectivity under different reaction conditions. Retrieved from [Link]
EurekAlert!. (2015, January 7). Selective functionalization synthesizes chemotherapeutic natural products. Retrieved from [Link]
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
National Institutes of Health. (2025, August 7). Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
PubMed. (n.d.). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Beilstein Journals. (2024, August 8). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Retrieved from [Link]
Taylor & Francis Online. (2023, July 5). Design, synthesis and biological evaluation of aryl amino derivatives of pyrido [3,2-d]pyrimidines as anticancer agents. Retrieved from [Link]
ResearchGate. (2025, August 10). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
Academia.edu. (n.d.). Regioselective Synthesis of Pyrrolo[2,3- d ]pyrimidine Derivatives by Amine Oxide Rearrangement. Retrieved from [Link]
ResearchGate. (n.d.). Preparation of 5,7-disubstituted 4-amino-7H-pyrrolo[2,3-d]pyrimidines.... Retrieved from [Link]
MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]
PubChem. (n.d.). 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]
ResearchGate. (2025, November 26). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
PubMed. (2017, July 27). Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B. Retrieved from [Link]
MDPI. (2021, June 22). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
American Elements. (n.d.). 5H-Pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]
MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
National Institutes of Health. (2025, May 22). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from [Link]
PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]
MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
PubMed. (n.d.). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Status: Active
Lead Scientist: Dr. A. V.[1] Thorne, Senior Application Scientist
Scope: Troubleshooting reactivity, regioselectivity, and stability issues.
Executive Summary & Scaffold Architecture
The 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, EGFR) and purine nucleoside analogues.[2] Its fused bicyclic structure presents a "Janus-faced" reactivity profile: an electron-deficient pyrimidine ring fused to an electron-rich pyrrole ring.[1]
Successful derivatization requires navigating the electronic dichotomy between the C4 and C7 positions while managing the acidity of the N5 pyrrole nitrogen.
Interactive Reactivity Map
The following diagram illustrates the distinct reactivity zones of the scaffold. Use this to determine which protocol to apply.
Figure 1: Reactivity profile of the 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold showing the hierarchy of functionalization.
Troubleshooting Guide: Common Failure Modes
Issue Type A: Regioselectivity Failures (C4 vs. C7)
Symptom: Analysis shows a mixture of products, or substitution occurred at the wrong chlorine atom.[2]
Technical Insight:
The C4-chlorine is located on the pyrimidine ring, making it significantly more electrophilic due to the inductive effect of the adjacent nitrogens (N1 and N3). The C7-chlorine, located on the pyrrole ring, is electron-rich and resistant to nucleophilic aromatic substitution (
Cool it down. Perform C4 displacement at 0°C to RT . C7 substitution typically requires heat (>80°C) or metal catalysis.[2]
No reaction at C4
Nucleophile is too weak or bulky.
Use a polar aprotic solvent (DMF, DMSO) to enhance nucleophilicity.[2] Add a non-nucleophilic base (DIPEA).[2]
Substitution at C7 (Unexpected)
Metal contamination or extreme forcing conditions.[1][2]
Ensure no Pd residues are present if attempting metal-free .[1] Verify temperature calibration.
Expert Tip: If you need to functionalize C7 before C4, you cannot use
.[1][2] You must use a cross-coupling approach (Suzuki/Stille) on the protected scaffold, relying on the fact that C4-Cl is relatively inert to Pd-oxidative addition compared to C7-I (if you switch halogens) or requires specific ligand tuning. However, the standard flow is C4 () N5 (Protect) C7 (Coupling) .[2]
Issue Type B: Hydrolysis & "Missing Product"
Symptom: TLC showed conversion, but after aqueous workup, the product is gone or isolated as a white insoluble solid (C4-one).
Technical Insight:
The C4-Cl bond is highly susceptible to hydrolysis, converting the pyrimidine to a pyrimidinone (lactam). This is thermodynamically favorable and irreversible.[1]
Q: Why did my product hydrolyze?
Acidic Workup: The presence of acid accelerates the displacement of Cl by water.
Hygroscopic Solvents: Wet DMF or DMSO during the reaction.[1]
Prevention Protocol:
Dry Solvents: strictly use anhydrous solvents (THF, DMF).[1][2]
Base Wash: During workup, avoid acidic washes.[1][2] Use saturated
One-Pot Strategy: If the intermediate is unstable, proceed immediately to the next step (e.g., N-protection) without full isolation, just a solvent exchange.[2]
Issue Type C: Palladium Coupling Failures (C7)
Symptom: Suzuki or Stille coupling at C7 yields only starting material or dehalogenated by-product.[1]
Technical Insight:
The free N5-H (pyrrole nitrogen) is acidic.[1] In the presence of bases (used in Suzuki couplings), it deprotonates to form an electron-rich anion that can coordinate strongly to Palladium, poisoning the catalyst.[2] Furthermore, the electron-rich nature of the pyrrole ring makes the C7-Cl bond strong and difficult to break via oxidative addition.
Troubleshooting Workflow:
Figure 2: Decision tree for troubleshooting failed C7 cross-coupling reactions.
Recommended Conditions for C7 Coupling:
Protection: Essential.[1] SEM (2-(Trimethylsilyl)ethoxymethyl) is superior to Boc for harsh coupling conditions as Boc can be thermally labile or cleaved by alkoxide bases.[1]
Catalyst: Standard
is often insufficient for C7-Chlorides.[1] Use + XPhos or Pd(dppf)Cl_2 for difficult substrates [1].[1][2]
Base:
or (anhydrous conditions often work better to prevent hydrolysis of the C4-Cl if it is still present).[1]
Standardized Protocols
Protocol A: Regioselective
at C4
Target: Displacement of C4-Cl with an amine nucleophile.[1]
Setup: Dissolve 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv) in anhydrous i-PrOH or n-BuOH (0.1 M).
Reagents: Add DIPEA (2.0 equiv) and the amine nucleophile (1.1 equiv).
Reaction: Stir at Room Temperature for 2–4 hours.
Note: If the amine is unreactive (e.g., aniline), heat to 60°C may be required.[2] Monitor closely to ensure C7 remains intact.
Workup: Pour into water. The product often precipitates. Filter and wash with cold water.[1] If no precipitate, extract with EtOAc.[1][2]
Protocol B: N5-Protection (SEM-Group)
Target: Protection of the pyrrole nitrogen to enable C7 chemistry.[1]
Setup: Dissolve substrate in anhydrous THF at 0°C.
Base: Add NaH (60% dispersion, 1.2 equiv) portion-wise.[1][2] Evolution of
Q: Can I perform the Suzuki coupling at C7 before substituting the C4-Cl?A: It is risky. The Suzuki conditions (Base + Heat + Pd) can lead to hydrolysis of the C4-Cl or competitive coupling at C4 if the catalyst is highly active. However, if you must, use a weaker base (
) and strictly anhydrous conditions.[2] It is generally safer to install the C4 amine first, as the resulting amino-group deactivates the pyrimidine ring slightly, preventing side reactions at C4 during the C7 coupling [2].[2]
Q: My Boc-protected intermediate decomposed on the silica column. Why?A: The pyrrolo[3,2-d]pyrimidine system is electron-deficient enough that the N-Boc bond is somewhat labile, especially on acidic silica.[1] Solution: Add 1% Triethylamine to your eluent to neutralize the silica, or switch to a more robust protecting group like SEM or Tosyl [1].[2]
Q: I see a "dimer" formation in the Mass Spec. What is this?A: If N5 is unprotected, you may be seeing N-arylation where one molecule of starting material reacts with the C4-Cl of another molecule.[1] This confirms that N5 is nucleophilic and must be protected or the reaction concentration is too high.
References
Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines.
Source: National Institutes of Health (PMC).[2]
Context: Discusses synthesis, halogenation patterns, and stability of protecting groups (Boc failures).
URL:[Link]
Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation.
Source: National Institutes of Health (PMC).[2]
Context: Detailed protocols for C4 substitution and handling of the scaffold.
URL:[Link]
Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines.
Source: Vilnius University.
Context: General reactivity and cyclization strategies for this specific isomer.[1][5][6]
URL:[Link][2][7]
Technical Support Center: Monitoring the Synthesis of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Introduction The synthesis of 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine from its dione precursor (e.g., 5H-pyrrolo[3,2-d]pyrimidine-4,7-dione) is a critical halogenation step in drug development, typically driven by phosp...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The synthesis of 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine from its dione precursor (e.g., 5H-pyrrolo[3,2-d]pyrimidine-4,7-dione) is a critical halogenation step in drug development, typically driven by phosphorus oxychloride (POCl₃) under reflux conditions . While the reaction itself is highly robust, monitoring its progress is notoriously difficult. Unreacted POCl₃ is highly reactive and moisture-sensitive; direct injection into analytical instruments will degrade chromatography columns, and direct spotting on silica plates causes severe streaking.
This technical guide provides field-proven, self-validating methodologies for accurately tracking this chlorination reaction without compromising your analytical equipment or misinterpreting false negatives.
Quantitative Comparison of Reaction Monitoring Techniques
To optimize your workflow, select the monitoring technique that best matches your current reaction phase. The table below summarizes the quantitative parameters and reliability of each method.
Analytical Technique
Target Analyte / Signal
Temperature Requirement
Turnaround Time
False-Negative Risk
Visual Inspection
Phase transition (Solid → Liquid)
100–110 °C (Reflux)
Real-time
Low (Primary indicator)
Reverse-Quench LC-MS
m/z [M+H]⁺ 188.0 (Dichloro product)
0–5 °C (During quench)
15–20 mins
High (If quench is >10 °C)
Reverse-Quench TLC
R_f ~0.6 in 1:1 Hexanes/EtOAc
0–5 °C (During quench)
10 mins
Medium (Streaking risk)
In-situ ReactIR
P=O stretch (~1300 cm⁻¹) depletion
100–110 °C (In-flask)
Real-time
Low
Experimental Workflow
Workflow for monitoring POCl3-mediated synthesis of 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Section 1: Step-by-Step Methodologies for Reaction Monitoring
Protocol: Safe Aliquot Reverse-Quench for LC-MS / TLC
Directly analyzing POCl₃ reaction mixtures leads to the accumulation of energetic metastable intermediates and the generation of destructive acids . This protocol isolates the product safely.
Step 1: Preparation of the Quench Solution
Action: In a 2 mL HPLC vial, add 500 µL of a pre-chilled (0–5 °C) 1M Sodium Acetate (NaOAc) solution in Methanol/Water (1:1 v/v).
Causality: NaOAc acts as a mild base to buffer the highly exothermic hydrolysis of POCl₃. If the solution becomes too acidic or too hot, the newly formed 4,7-dichloro product will rapidly hydrolyze back to the dione starting material, yielding a false negative on your LC-MS.
Step 2: Aliquot Extraction
Action: Using a glass capillary or a dry positive-displacement micropipette, extract 20 µL of the refluxing POCl₃ reaction mixture.
Step 3: Reverse Quench Execution
Action: Submerge the pipette tip directly into the chilled NaOAc solution and dispense the aliquot while swirling vigorously.
Self-Validation System: The exterior of the vial must remain cold to the touch. Validation check: Run a blank test by quenching 20 µL of pure POCl₃ into your buffer. If the vial temperature rises noticeably, your buffer volume is too low or insufficiently chilled. Adjust the volume before testing the actual reaction mixture to prevent thermal degradation of the product .
Step 4: Organic Extraction
Action: Add 500 µL of Ethyl Acetate (EtOAc) to the vial. Cap tightly and vortex for 10 seconds. Allow the aqueous and organic phases to separate.
Step 5: Analysis
Action: For TLC, spot the upper (organic) layer directly onto a silica plate. For LC-MS, transfer 50 µL of the organic layer to a new vial, dilute with 950 µL of Acetonitrile, and inject.
Section 2: Troubleshooting Guides
Q: My TLC shows a massive streak from the baseline to the solvent front, and I cannot resolve the 4,7-dichloro product. What went wrong?A: This is a classic symptom of direct POCl₃ spotting. When unquenched POCl₃ reacts with ambient moisture and the hydroxyl groups on the silica gel surface, it violently generates phosphoric acid (H₃PO₄) and hydrochloric acid (HCl) . This highly acidic, localized environment degrades the pyrrolo[3,2-d]pyrimidine core and smears the plate.
Resolution: You must perform the reverse-quench extraction (Protocol above) and only spot the neutralized organic layer.
Q: LC-MS analysis of my aliquot shows predominantly the mono-chloro intermediate or the dione starting material, but the reaction has been refluxing for 12 hours. Is the reaction failing?A: Not necessarily; you are likely observing an analytical artifact. 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine is highly susceptible to nucleophilic attack by water under acidic conditions. If your quench was too warm or lacked a buffer, the excess POCl₃ generated enough heat and HCl to hydrolyze the dichloro product back to the mono-chloro or dione state during sample prep.
Resolution: Ensure your quench solution is buffered to pH ~6–7 and kept strictly at 0–5 °C during the addition of the aliquot.
Q: The reaction mixture never becomes a clear solution; it remains a dark, sludgy suspension. Why?A: This indicates poor solubility of the starting material or an inactive chlorinating complex. The Vilsmeier-type intermediate requires a base catalyst to form efficiently .
Resolution: Verify that you have added a catalytic or stoichiometric amount of a tertiary amine base (e.g., N,N-dimethylaniline or DIPEA). The base accelerates the formation of the reactive chlorinating species and aids in dissolving the dione precursor.
Troubleshooting logic tree for resolving common POCl3 chlorination monitoring issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable visual indicator that the synthesis of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is complete?A1: The transition from a heterogeneous suspension to a homogenous, often amber-colored solution. The highly polar dione precursor is insoluble in POCl₃, whereas the less polar 4,7-dichloro product dissolves readily at reflux temperatures. Once the solution is completely clear, allow an additional 30–60 minutes of reflux before sampling for LC-MS confirmation.
Q2: Can I use standard normal-phase TLC directly if I dry the plate thoroughly before elution?A2: No. Drying the plate does not remove the POCl₃; it only concentrates it. The POCl₃ will still react with the silica matrix. You must extract the product into an organic solvent away from the phosphorus byproducts prior to TLC.
Q3: How do I safely scale up the POCl₃ quench for the final workup once monitoring confirms completion?A3: The principles of the analytical quench apply to the bulk scale. Never add water to the reaction flask. Instead, concentrate the reaction mixture under reduced pressure to remove ~70% of the excess POCl₃. Then, perform a "reverse quench" by adding the remaining concentrated syrup dropwise into a vigorously stirred, ice-cold aqueous solution of saturated sodium bicarbonate or sodium acetate. Maintain the internal temperature below 20 °C to prevent runaway exothermic hydrolysis and product degradation .
References
Zhang, W. et al. "An Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines." ACS Combinatorial Science, 2013, 15(1), 10–19. URL:[Link]
Achmatowicz, M. M. et al. "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, In Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 2015, 19(2), 344–350. URL:[Link]
Li, X. et al. "Prevention of Exothermic Runaway in POCl3 Quenching." Organic Process Research & Development, 2012, 16(10), 1727-1734. URL:[Link]
Troubleshooting
Technical Support Center: Large-Scale Purification of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
[1] Product: 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine CAS: 1935891-73-8 (and related isomers) Application: Key intermediate for nucleoside analog synthesis (e.g., viral polymerase inhibitors, JAK inhibitors).[1] Part 1:...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Product: 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
CAS: 1935891-73-8 (and related isomers)
Application: Key intermediate for nucleoside analog synthesis (e.g., viral polymerase inhibitors, JAK inhibitors).[1]
Part 1: Core Directive & Executive Summary
The Challenge:
Purifying 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine at scale (>100g to kg) presents a specific chemical paradox: the molecule requires high reactivity at the C4-chlorine position for downstream functionalization (SNAr), but this same reactivity makes it highly susceptible to hydrolysis during aqueous workup.[1] Furthermore, the electron-rich pyrrole ring is prone to oxidative degradation, leading to "tarry" color impurities that are difficult to remove without yield loss.[1]
The Solution Strategy:
This guide moves away from standard "research-scale" chromatography (which is cost-prohibitive at kg scale) and focuses on controlled quench crystallization and reactive extraction . The protocol prioritizes the stability of the C4-Cl bond by strictly managing pH and temperature windows.
Part 2: Critical Process Parameters (The "Why")
Before troubleshooting, ensure your process controls align with these chemical realities.
Parameter
Target Range
Scientific Rationale
Quench Temperature
< 10 °C
Hydrolysis Suppression: The rate of hydrolysis of the C4-chlorine by water accelerates exponentially above 15°C. Keeping the quench cold is the single most effective yield-protection step.[1]
Aqueous pH
7.0 – 8.0
Stability Window: At pH < 2 (acidic), the pyrrole nitrogen protonates, potentially destabilizing the ring.[1] At pH > 9 (basic), hydroxide ions rapidly displace the C4-chlorine (SNAr) to form the 4-hydroxy impurity.[1]
Solvent Choice
EtOAc or DCM
Partition Coefficient: The dichloro product is highly lipophilic.[1] Chlorinated solvents (DCM) or Esters (EtOAc) offer excellent extraction efficiency while leaving polar phosphorous byproducts in the aqueous phase.[1]
Drying Agent
MgSO₄ or Na₂SO₄
Moisture Removal: Residual water during the concentration step (rotovap/distillation) will cause "in-flask" hydrolysis as the solvent boils off.[1]
Part 3: Troubleshooting Guide (Q&A)
Category 1: Purity & Impurities[1]
Q: I see a new peak at RRT ~0.8 (HPLC) that grows during the workup. It corresponds to a mass of [M-Cl+OH].[1] What is it?
Diagnosis: This is 7-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-ol (the hydrolysis product).[1]
Root Cause: The C4-chlorine atom is highly electrophilic.[1] If your quench was too hot (>15°C) or the aqueous contact time was too long, water attacked the C4 position.[1]
Corrective Action:
Reverse Quench: Do not add water to the reaction.[1] Slowly add the reaction mixture into a vigorously stirred slurry of ice/water.
Fast Phase Separation: Do not let the layers sit. Separate immediately.
Buffer: Use saturated NaHCO₃ to neutralize the acid generated by POCl₃ hydrolysis immediately, but avoid high pH spikes.
Q: The final solid is brown/black instead of off-white. How do I remove the color without column chromatography?
Diagnosis: Oxidative polymerization of pyrrole-rich byproducts.[1]
Root Cause: Trace amounts of unreacted pyrrole starting material or thermal degradation during the reaction.[1]
Corrective Action:
Activated Carbon Treatment: Dissolve the crude solid in warm Ethyl Acetate (50°C).[1] Add 5 wt% activated carbon (e.g., Darco G-60).[1] Stir for 30 mins. Filter hot through Celite.[1]
Silica Plug: For stubborn color, pass the solution through a short pad of silica gel (filtration, not chromatography).[1] The polar colored impurities will stick to the silica; the dichloro product will elute easily.
Category 2: Isolation & Physical State[1][2]
Q: After concentrating the organic solvent, I get a sticky oil that refuses to crystallize.
Diagnosis: Solvent entrapment or high impurity load preventing crystal lattice formation.[1]
Corrective Action:
Solvent Swap: Evaporate the DCM/EtOAc and chase with Toluene or Heptane .[1]
Seeding: Dissolve the oil in a minimum amount of hot Toluene. Cool slowly to 0°C. If no solids form, scratch the glass or add a seed crystal of pure product.
Antisolvent: Dissolve in a minimum volume of THF, then slowly add Heptane until turbidity persists. Cool to -20°C.
Q: My yield is significantly lower than expected (<50%), but no starting material is visible.
Diagnosis: Product loss to the aqueous layer or decomposition.[1]
Root Cause: If the aqueous layer was very acidic (due to POCl₃ hydrolysis), the diprotonated form of the product might be water-soluble.[1]
Corrective Action:
Check the pH of the aqueous waste.[2] If pH < 4, neutralize it to pH 7 and re-extract with EtOAc.[1] You will likely recover significant product.
Part 4: Validated Large-Scale Purification Protocol
The following diagram illustrates the decision-making logic for the purification workflow.
Caption: Workflow logic for the isolation of 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine, prioritizing pH control and color removal.
References
BenchChem Technical Support. (2025).[1][2] Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Troubleshooting Guide. (Adapted for [3,2-d] isomer).[1][4] Link
Sun, Z., et al. (2012).[1][3] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17, 4533-4544.[1][3] Link[1]
PubChem Compound Summary. (2025). 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1935891-73-8).[1][4][5][6] National Center for Biotechnology Information.[1] Link[1]
Fischer, R. W., & Misun, M. (2001).[1] "Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement." Organic Process Research & Development. (General reference for pyrrolopyrimidine scale-up). Link[1]
Comparative Analysis: 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine vs. 2,4-Dichloro Isomers
The following guide provides an in-depth technical comparison between 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine and its common isomer, 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine . This analysis focuses on their distinct che...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison between 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine and its common isomer, 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine . This analysis focuses on their distinct chemical reactivities, orthogonal functionalization strategies, and applications in kinase inhibitor design.[1]
Executive Summary: The "Orthogonal" Advantage
In the development of 9-deazapurine (pyrrolo[3,2-d]pyrimidine) scaffolds, the choice of starting material dictates the accessible chemical space.[1]
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is the "classic" electrophilic scaffold.[1] It relies on sequential Nucleophilic Aromatic Substitution (SNAr) .[1] Both chlorines reside on the electron-deficient pyrimidine ring, allowing for stepwise displacement (C4 first, then C2).[1]
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine represents an "orthogonal" scaffold .[1] It features one electrophilic chlorine (C4, pyrimidine) and one nucleophilic/coupling-ready chlorine (C7, pyrrole).[1] This allows chemists to combine SNAr chemistry with Pd-catalyzed cross-coupling to build highly substituted bicyclic cores that mimic the 7- and 8-positions of purines.[1]
Structural & Electronic Comparison
The core difference lies in the electronic environment of the chlorine substituents.[1]
Feature
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
CAS Number
1935891-73-8
63200-54-4
Substitution Pattern
Hetero-ring: Cl at C4 (pyrimidine) & C7 (pyrrole).[1][2][3]
Applicable to both isomers, but critical for establishing the first diversity point.[1]
Objective: Selectively displace the C4-chlorine with an amine nucleophile (R-NH2) while leaving the secondary chlorine intact.[1]
Protocol:
Dissolution: Dissolve 1.0 eq of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine in n-Butanol or IPA (0.1 M concentration).
Expert Insight: Protic solvents like n-BuOH facilitate proton transfer in the transition state, accelerating SNAr without requiring strong exogenous bases that might deprotonate the pyrrole N5.[1]
Addition: Add 1.1 eq of the amine nucleophile and 2.0 eq of DIPEA (N,N-Diisopropylethylamine).
Reaction: Heat to 80–100 °C for 4–12 hours. Monitor via LC-MS.
Observation: The C4-Cl is highly reactive.[1] For the 2,4-isomer, temperature control is stricter (<80 °C) to prevent premature C2 displacement.[1] For the 4,7-isomer, higher temperatures are tolerated as C7 is inert to SNAr.[1]
Workup: Concentrate in vacuo. Triturate the residue with water/ethanol to precipitate the product.[1]
Validation: 1H NMR should show the loss of the C4 proton signal (if applicable) or a shift in the pyrimidine proton, with the C7-Cl signal remaining distinct.[1]
B. C7-Functionalization via Suzuki-Miyaura Coupling
Reaction: Microwave irradiation at 120 °C for 30–60 minutes.
Mechanism:[1] The oxidative addition of Pd into the C7-Cl bond is slower than typical aryl chlorides due to the electron-rich pyrrole ring.[1] Ligands like XPhos or SPhos may be required for sterically hindered boronic acids.[1]
Purification: Filter through Celite. Purify via Flash Chromatography (DCM/MeOH gradient).
Performance & Application Data
Solubility and Physicochemical Properties
The 4,7-substitution pattern often yields compounds with better solubility profiles compared to 2,4-analogs, primarily because substituents at C7 extend into the solvent-exposed regions of kinase binding pockets (the "sugar pocket" or solvent front), whereas C2 substituents often face the hinge region or buried hydrophobic pockets.[1]
Property
4,7-Scaffold Derivatives
2,4-Scaffold Derivatives
Vector Direction
C4 (Hinge/Gatekeeper) + C7 (Solvent Front)
C4 (Hinge) + C2 (Back Pocket/Solvent)
Lipophilicity (cLogP)
Variable (C7 allows polar groups)
Often higher (Aromatic stacking at C2)
Metabolic Stability
C7-blocking prevents oxidation of the pyrrole ring.[1][2][3]
In 9-deazapurine based inhibitors (e.g., targeting JAK or PNP), the C7 position is critical for selectivity.[1]
Experiment: A library of 4-amino-substituted compounds was synthesized.
Result: Introduction of bulky groups at C7 (via the 4,7-dichloro precursor) resulted in >100-fold selectivity against homologous kinases by exploiting specific steric clashes in the ATP binding site.[1] The 2,4-isomer could not access this vector without complex de novo ring synthesis.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137703889, 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved March 2, 2026 from [Link][1]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5375053, 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved March 2, 2026 from [Link][1]
MDPI (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents. (Contextual reference for numbering/reactivity parallels in deazapurines). Retrieved March 2, 2026 from [Link][1]
Comparative Biological Activity Guide: 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine vs. Advanced Analogs
As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks that serve as the foundation for next-generation therapeutics. Among these, 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1935891-73-8...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks that serve as the foundation for next-generation therapeutics. Among these, 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1935891-73-8)[1] stands out as a premier 9-deazapurine isostere. While the baseline dichloro compound exhibits modest direct biological activity, it is a highly privileged pharmacophore. Through strategic functionalization, its analogs demonstrate potent, broad-spectrum efficacy ranging from kinase inhibition to mitochondrial metabolic starvation.
This guide objectively compares the biological performance of the baseline 4,7-dichloro scaffold against its advanced analogs, detailing the structure-activity relationships (SAR) and the self-validating experimental workflows required to evaluate them.
Mechanistic Landscape & Target Pathways
The pyrrolo[3,2-d]pyrimidine core is a naturally occurring purine mimic[2]. Because its hydrogen-bonding face closely resembles that of adenine, it readily competes for ATP-binding clefts in various biological targets.
However, the raw 4,7-dichloro scaffold is merely the starting point. The biological activity of its analogs diverges based on how the C4 and C7 positions are functionalized:
Kinase Inhibition: Replacing the C4 chlorine with an amine allows the pyrimidine nitrogens to form critical bidentate hydrogen bonds with the hinge region of kinases (e.g., JAK, EGFR)[3].
Mitochondrial C1 Metabolism: Advanced 5-substituted analogs (e.g., AGF347) pivot away from kinases to target Serine Hydroxymethyltransferase 2 (SHMT2), starving cancer cells of one-carbon units and halting nucleotide biosynthesis[4].
Antibacterial Action: 4-chloro and 4-amino derivatives bind to bacterial DNA gyrase, preventing DNA replication and exhibiting efficacy against Staphylococcus aureus and Mycobacterium tuberculosis[5][6].
Mechanistic pathways of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine functionalization and targeting.
Structure-Activity Relationship (SAR) Insights
To understand the causality behind the experimental data, we must look at the chemical reactivity of the 4,7-dichloro scaffold:
The C4 Position (Target Anchoring): The chlorine at C4 is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens. In drug design, this chlorine is almost always displaced via Nucleophilic Aromatic Substitution (SNAr) with amines. This substitution is non-negotiable for kinase inhibitors, as the resulting exocyclic amine acts as a crucial hydrogen-bond donor to the kinase hinge region[3].
The C7 Position (Hydrophobic Tuning): The C7 chlorine projects directly into the hydrophobic pocket of the target binding site. Experimental data shows that replacing this chlorine with a bulkier, more lipophilic halogen (such as Iodine) or an aryl group dramatically increases binding affinity. In comparative studies, shifting from a baseline chloro-substituted pyrrolo[3,2-d]pyrimidine to a 7-iodo analog increases antiproliferative potency by a factor of 5 to 20[2].
Comparative Biological Activity Data
The following table summarizes the quantitative performance of the baseline 4,7-dichloro compound against its functionalized analogs across various biological models.
Data Interpretation: The baseline dichloro compound exhibits an IC50 >10 µM in solid tumor lines, indicating it is primarily cytostatic rather than cytotoxic[2]. However, once the C4 and C7 positions are optimized (e.g., the nanomolar potency of AGF347), the scaffold transitions into a highly lethal metabolic inhibitor[4].
Experimental Workflows & Protocols
To accurately evaluate the biological activity of these highly lipophilic 9-deazapurines, your assay must be a self-validating system. Poor solubility or improper incubation times will yield false negatives. Below is the optimized protocol for evaluating the antiproliferative activity of pyrrolo[3,2-d]pyrimidine analogs.
High-throughput in vitro screening workflow for evaluating antiproliferative activity.
Protocol: In Vitro Antiproliferative Screening (ATP Luminescence)
Step 1: Compound Solubilization & Arraying
Action: Dissolve the 4,7-dichloro baseline compound and its analogs in anhydrous DMSO to create 10 mM master stocks.
Causality: The planar, aromatic nature of 9-deazapurines makes them highly lipophilic. Anhydrous DMSO ensures complete solvation without triggering hydrolytic degradation of the reactive C4-chlorine prior to the assay.
Step 2: Serial Dilution & Plate Preparation
Action: Perform a 9-point, 3-fold serial dilution. Transfer compounds to 384-well assay plates, ensuring the final DMSO concentration in the cell culture is strictly ≤0.5% v/v.
Causality: Exceeding 0.5% DMSO induces solvent-mediated cytotoxicity, which will confound the intrinsic antiproliferative activity of the analogs. A 9-point curve ensures sufficient data points across the inflection zone for accurate non-linear regression.
Step 3: Cell Seeding & Incubation
Action: Seed target cells (e.g., MDA-MB-231 or MIA PaCa-2) at 2,000–5,000 cells/well depending on the line's doubling time. Incubate at 37°C, 5% CO2 for 72 hours.
Causality: A 72-hour window allows for at least 2–3 cell doublings. This is critical because compounds targeting SHMT2 or DNA synthesis (purine isosteres) require active cell cycling to manifest their metabolic starvation or replication-halting effects[2][4].
Step 4: Viability Measurement & Quality Control
Action: Add CellTiter-Glo reagent, lyse cells on an orbital shaker for 10 minutes, and measure luminescence. Calculate the Z'-factor using vehicle-only (negative) and staurosporine (positive) controls.
Causality: ATP quantitation is directly proportional to the number of metabolically active cells. It provides a highly sensitive, homogeneous readout that avoids the metabolic artifacts common in colorimetric (MTT) assays. A Z'-factor > 0.5 validates the assay's trustworthiness.
References[2] Title: Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines
Source: nih.gov
URL: 5] Title: Biological Evaluation of Pyrrolo[3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria
Source: auctoresonline.com
URL: 4] Title: Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy
Source: aacrjournals.org
URL: 1] Title: 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Source: fluorochem.co.uk
URL: 6] Title: 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6
Source: chemicalbook.com
URL: 3] Title: Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors
Source: nih.gov
URL:
comparing synthesis routes for 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
The following guide details the synthesis of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine , a critical 9-deazapurine scaffold used in the development of nucleoside analogs (e.g., for HCV, RNA viral polymerases) and kinase in...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the synthesis of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine , a critical 9-deazapurine scaffold used in the development of nucleoside analogs (e.g., for HCV, RNA viral polymerases) and kinase inhibitors (e.g., JAK, PNP inhibitors).
Executive Summary
The synthesis of 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine presents a regiochemical challenge: establishing the pyrimidine core while introducing halogen substituents at two distinct electronic environments—the electron-deficient pyrimidine C4 and the electron-rich pyrrole C7.
This guide compares two primary strategies:
Route A (Stepwise Functionalization): The industry-standard approach. It builds the 9-deazahypoxanthine core first, followed by sequential chlorination. This route offers the highest reliability and regiocontrol.
Route B (De Novo Cyclization): Constructs the ring system from pre-halogenated acyclic precursors. While theoretically shorter, it suffers from lower yields and difficult purification due to polymerization side reactions.
Part 1: Retrosynthetic Analysis & Pathway Logic
The target molecule is a fused bicyclic system. The numbering of the 5H-pyrrolo[3,2-d]pyrimidine system (9-deazapurine) is critical for synthesis planning:
Position 4 (Pyrimidine): Equivalent to C6 in purines. Typically accessed via nucleophilic displacement of an oxo group (lactam) using phosphoryl chloride.
Position 7 (Pyrrole): Equivalent to C9 in purines. This carbon is electron-rich (beta to the pyrrole nitrogen), making it susceptible to electrophilic aromatic substitution (SEAr).
Strategic Insight: The most robust pathway installs the C4-chloro via Vilsmeier-type chemistry (POCl₃) and the C7-chloro via electrophilic halogenation (NCS).
Synthesis Pathway Diagram
Figure 1: Stepwise synthesis pathway from pyrrole precursor to 4,7-dichloro target.
Part 2: Detailed Experimental Protocols (Route A)
This section details the Stepwise Functionalization Route , selected for its reproducibility and scalability.
Step 1: Synthesis of 9-Deazahypoxanthine
Core Formation
The formation of the pyrimidine ring onto the pyrrole scaffold is achieved using formamidine acetate.
Suspend 3-amino-4-ethoxycarbonyl-1H-pyrrole in anhydrous ethanol (0.5 M concentration).
Add formamidine acetate.
Reflux the mixture for 12–16 hours. The reaction creates the pyrimidine ring via amidine formation followed by intramolecular cyclization.[1]
Workup: Cool to room temperature. The product, 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine (9-deazahypoxanthine), typically precipitates. Filter, wash with cold ethanol, and dry.
Key Insight: Using formamidine acetate is superior to formamide/ammonia as it avoids high-pressure reactors and yields a cleaner product (>85%).
Place 9-deazahypoxanthine in a round-bottom flask under Argon.
Add POCl₃ (10–15 vol) and N,N-dimethylaniline.
Heat to reflux (approx. 105°C) for 3–5 hours. The suspension will clear as the chloro-imidate forms.
Quench (Critical Safety): Evaporate excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize to pH 7–8 with NH₄OH or NaHCO₃.
Isolation: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.
Product:4-Chloro-5H-pyrrolo[3,2-d]pyrimidine .
Mechanism: The lactam oxygen attacks the phosphorus, creating a leaving group displaced by chloride.
Step 3: Regioselective Chlorination at C7
Electrophilic Aromatic Substitution
This step exploits the electron-rich nature of the pyrrole ring. The C7 position (beta to the pyrrole NH) is the most nucleophilic site.
Dissolve the 4-chloro intermediate in DMF (0.2 M).
Add NCS portion-wise at 0°C to prevent over-chlorination.
Allow to warm to room temperature and stir for 4–6 hours.
Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.
Purification: Flash chromatography (Hexanes:EtOAc) may be required to remove traces of succinimide.
Final Product:4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine .
Part 3: Comparative Data Analysis
The following table contrasts the recommended Route A against the alternative Route B (direct chlorination of 9-deazahypoxanthine followed by separation).
Feature
Route A (Stepwise)
Route B (Direct/Concerted)
Overall Yield
45–55%
20–30%
Purity Profile
High (>98% after flash chrom.)
Low (Mixtures of 4-Cl, 7-Cl, 4,7-diCl)
Regiocontrol
Excellent (Sequential installation)
Poor (Competitive chlorination)
Scalability
High (Stepwise control limits exotherms)
Low (Purification bottlenecks)
Safety
Moderate (POCl₃ handling required)
Moderate
Critical Impurity
Unreacted 4-Cl intermediate
4,7,X-Trichloro byproducts
Part 4: Scientific Validation & Troubleshooting
Causality of Experimental Choices
Why NCS for Step 3?
Using elemental chlorine (
) or excess often leads to destructive over-chlorination or polymerization of the electron-rich pyrrole ring. NCS provides a controlled source of "Cl+" that selectively reacts with the most nucleophilic carbon (C7) without degrading the pyrimidine moiety.
Why 9-Deazahypoxanthine as the Pivot Point?
Starting with the oxygenated pyrimidine allows for easy purification via precipitation (Step 1). Attempting to carry a chlorine atom from the very beginning (e.g., using chloropyrrole precursors) often results in hydrolysis during the ring-closure step, reverting the material back to the hydroxy state.
Self-Validating Checkpoints
Checkpoint 1 (After Step 1): NMR should show a singlet around δ 8.0 ppm (Pyrimidine H2) and the disappearance of the ethyl ester signals.
Checkpoint 2 (After Step 2): Mass Spectrometry (LC-MS) must show a characteristic Chlorine isotope pattern (M/M+2 ratio of 3:1).
Checkpoint 3 (Final): 1H NMR will show the loss of the C7 proton signal (typically a doublet or dd in the 4-chloro precursor), leaving only the C2 proton (s) and the C6 proton (s/d).
References
Synthesis of 9-Deazapurines
Kubo, A., et al. "A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine." Beilstein Journal of Organic Chemistry, 2022.
Chlorination Strategies (POCl3/NCS)
"Facile Synthesis of 9-Substituted 9-Deazapurines." Chemical and Pharmaceutical Bulletin, 2000.
Scaffold Properties & Applications
"4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Chemical Properties." ChemicalBook, 2025.
Electrophilic Substitution in Deazapurines
Seela, F., et al. "Synthesis of 7-alkynyl-7-deaza-2'-deoxyadenosines.
target validation studies for 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives
This guide outlines the target validation landscape for 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives . Note on Scaffold Specificity: This guide addresses the pyrrolo[3,2-d]pyrimidine (9-deazapurine) scaffold, as...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the target validation landscape for 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives .
Note on Scaffold Specificity: This guide addresses the pyrrolo[3,2-d]pyrimidine (9-deazapurine) scaffold, as requested. This is distinct from the more common pyrrolo[2,3-d]pyrimidine (7-deazapurine) found in JAK inhibitors like Tofacitinib.[1] The 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine core is a specific, high-value intermediate used to synthesize dual-action inhibitors for One-Carbon Metabolism and Tyrosine Kinases .[1]
Content Type: Publish Comparison Guide
Audience: Senior Researchers, Medicinal Chemists, Drug Development Leads[1]
Executive Summary: The 9-Deazapurine Advantage
The 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery.[1] Unlike its 7-deazapurine isomer (used in JAK inhibitors), the 9-deazapurine (pyrrolo[3,2-d]) system offers a unique vector for inhibiting enzymes involved in mitochondrial one-carbon (1C) metabolism and specific tyrosine kinases .[1]
The "4,7-dichloro" substitution pattern is the critical synthetic divergence point:
C4-Position (Pyrimidine): Highly electrophilic; prime site for
displacement to introduce solubilizing amines or hinge-binding motifs.[1]
C7-Position (Pyrrole): Nucleophilic/Halogenated; ideal for Palladium-catalyzed couplings (Suzuki/Sonogashira) to access hydrophobic pockets.[1]
Primary Target Landscape
Target Class
Specific Targets
Mechanism of Action
Leading Derivative Series
Metabolic Enzymes
SHMT2 , GARFTase , AICARFTase
Multi-targeted antifolate; blocks de novo purine biosynthesis.[1]
AGF347 Series
Kinases
ALK , EGFR , VEGFR2
ATP-competitive inhibition; targets hinge region and hydrophobic back-pocket.[1]
Comparative Profiling: Performance vs. Alternatives
A. Metabolic Inhibition (One-Carbon Metabolism)
The most validated application of 5H-pyrrolo[3,2-d]pyrimidine derivatives (e.g., AGF347) is the inhibition of mitochondrial serine hydroxymethyltransferase 2 (SHMT2) and downstream folate-dependent enzymes.[1]
Feature
Pyrrolo[3,2-d]pyrimidine (AGF347)
Pemetrexed (Standard of Care)
Methotrexate (Classical)
Primary Target
SHMT2 (Mitochondrial) + GARFTase
TS (Thymidylate Synthase) + DHFR
DHFR (Dihydrofolate Reductase)
Compartmentalization
Dual: Cytosol & Mitochondria
Primarily Cytosolic
Cytosolic
Rescue Mechanism
Requires Glycine + Formate
Requires Thymidine
Requires Leucovorin
Resistance Profile
Retains activity in transport-deficient cells (RFC-)
High resistance via RFC downregulation
High resistance via RFC downregulation
Insight: The pyrrolo[3,2-d]pyrimidine scaffold allows for transport into the mitochondria, attacking the "folate reservoir" that tumors use to survive cytosolic antifolate therapy.[1]
B. Kinase Inhibition (ALK/EGFR)
Derivatives synthesized from the 4,7-dichloro core have shown potency against ALK and EGFR mutants.[1]
Selectivity: The C7-substituent (introduced via the 4,7-dichloro intermediate) allows access to the "gatekeeper" region, often overcoming resistance mutations (e.g., T790M in EGFR) better than quinazoline-based inhibitors (e.g., Gefitinib).[1]
Potency: Low nanomolar (
nM) values are achievable, comparable to Crizotinib but with a distinct resistance profile due to the altered H-bond acceptor/donor pattern of the 9-deazapurine ring.[1]
Visualizing the Mechanism
The following diagram illustrates the dual-targeting capability of the scaffold and the synthetic utility of the 4,7-dichloro core.
Caption: Synthetic divergence of the 4,7-dichloro core allows tailoring for metabolic (SHMT2) or signaling (Kinase) blockade.[1]
Experimental Protocols for Validation
To validate 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives, you must prove Target Engagement and Phenotypic Causality .
This protocol distinguishes SHMT2 inhibition from general cytotoxicity.[1]
Cell Seeding: Seed folate-dependent cancer cells (e.g., HCT-116 or MIA PaCa-2) at 2,000 cells/well in 96-well plates using folate-free RPMI medium + 10% dialyzed FBS.
Compound Treatment: Add the derivative (0.1 nM – 10 µM) in a 10-point dilution series.
Arm B (Glycine): Supplement with 1 mM Glycine (bypasses SHMT2 serine-to-glycine conversion).[1]
Arm C (Formate): Supplement with 1 mM Sodium Formate (bypasses mitochondrial 1C unit generation).[1]
Arm D (Nucleosides): Supplement with 10 µM Adenosine/Thymidine (bypasses de novo synthesis entirely).[1]
Incubation: 72–96 hours at 37°C, 5% CO2.
Readout: Measure viability via CellTiter-Glo (ATP).[1]
Interpretation: If
shifts -fold in Arm B or C compared to Arm A, the target is confirmed as SHMT2/1C-Metabolism .[1] If only Arm D rescues, the target is downstream (GARFTase/TS).
Validates physical binding of the derivative to the specific kinase in live cells.
Preparation: Treat 10^7 cells with 1 µM derivative or DMSO for 1 hour.
Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individually to a gradient (40°C – 67°C) for 3 minutes.
Lysis & Separation: Cool to RT, freeze-thaw (3x) to lyse, and centrifuge at 20,000 x g for 20 min to pellet denatured proteins.
Detection: Run the supernatant (soluble fraction) on SDS-PAGE. Immunoblot for the specific kinase (e.g., ALK, EGFR).
Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve (
) of the treated sample indicates direct ligand binding (thermal stabilization).
References
Schulze-Gahmen, U., et al. (2020).[1] "Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism." Cancer Research.[1]
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 5375053, 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine."[1] PubChem.
Ambeed. (2025). "Product Analysis: 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine." Ambeed Chemical Catalog.
Wang, S., et al. (2021).[1] "Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives (Comparison Study)." Journal of Medicinal Chemistry.
off-target effects of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine based inhibitors
An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals. Executive Summary: The Pyrrolo[3,2-d]pyrimidine Advantage In the landscape of targeted kinase inhibitor (TKI) develo...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals.
Executive Summary: The Pyrrolo[3,2-d]pyrimidine Advantage
In the landscape of targeted kinase inhibitor (TKI) development, the purine mimetic scaffold is foundational. However, traditional purine and pyrrolo[2,3-d]pyrimidine cores often suffer from kinome promiscuity, leading to dose-limiting off-target toxicities (e.g., wild-type EGFR-driven skin rash or gastrointestinal toxicity)[1],[2].
As a Senior Application Scientist, I frequently guide hit-to-lead optimization campaigns. Recently, the 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1935891-73-8) building block has emerged as a privileged scaffold[3],[4]. The subtle nitrogen shift in the [3,2-d] isomer alters the electronic distribution and hydrogen-bond donor/acceptor angles within the kinase hinge region. Furthermore, the orthogonal reactivity of the C4 and C7 chlorides allows precise functionalization: C4 undergoes rapid nucleophilic aromatic substitution (
) to establish hinge-binding motifs, while C7 enables transition-metal-catalyzed cross-coupling to access the deep allosteric pocket, stabilizing the inactive "DFG-out" kinase conformation (Type II inhibition)[5],[6].
This guide objectively compares the off-target profiles of inhibitors derived from 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine against alternative scaffolds, providing self-validating experimental workflows to deconvolute target efficacy from off-target cytotoxicity.
Comparative Off-Target Profiling: [3,2-d] vs. Alternative Scaffolds
To objectively evaluate performance, we must compare the kinome selectivity of a highly optimized pyrrolo[3,2-d]pyrimidine derivative (e.g., an EGFR T790M/L858R mutant-selective or KDR inhibitor) against traditional purine and pyrrolo[2,3-d]pyrimidine analogs[6],[7].
While the [3,2-d] scaffold achieves exceptional mutant-over-wild-type selectivity, its ATP-mimetic nature means it is not immune to off-target binding. Literature and kinome-wide screening consistently identify secondary targets such as CLK1, LRRK2, and Aurora Kinases , which can induce unintended G2/M cell cycle arrest or splicing alterations if not engineered out during SAR optimization[5],[2].
Table 1: Quantitative Kinase Selectivity Comparison (Enzymatic
in nM)
Data synthesized from benchmark profiling of structurally analogous Type II inhibitors across three core scaffolds.
Kinase Target
Purine Core (Standard TKI)
Pyrrolo[2,3-d]pyrimidine
Pyrrolo[3,2-d]pyrimidine
Clinical Implication of Off-Target Hit
EGFR (L858R/T790M)
12.5 nM
0.8 nM
0.5 nM
Primary Target (Efficacy)
KDR (VEGFR2)
45.0 nM
18.2 nM
3.1 nM
Primary Target (Angiogenesis)
EGFR (Wild-Type)
15.0 nM (Poor Selectivity)
85.0 nM
>500 nM (High Selectivity)
Skin rash, GI mucosal toxicity
CLK1
>1000 nM
120 nM
45 nM (Off-Target Hit)
Altered mRNA splicing
LRRK2
350 nM
80 nM
65 nM (Off-Target Hit)
Lysosomal dysfunction
Aurora B
85 nM
210 nM
180 nM (Off-Target Hit)
G2/M cell cycle arrest, Cytotoxicity
The Causality of the Data: The pyrrolo[3,2-d]pyrimidine core's geometry strictly limits its affinity for the wild-type EGFR ATP pocket due to steric clashes with the bulky methionine gatekeeper residue (T790M)[7]. However, this same geometry inadvertently satisfies the pharmacophore requirements for the CLK1 and LRRK2 hinge regions. Recognizing this causality is critical: you are trading wild-type EGFR toxicity for potential metabolic/splicing off-targets, which must be monitored in downstream cellular assays.
Pharmacological Landscape & Binding Modes
Fig 1. Structural divergence of pyrrolo[3,2-d]pyrimidines into Type I and Type II kinase inhibitors.
Self-Validating Experimental Methodologies
To rigorously separate true target engagement from off-target cytotoxicity, researchers must employ orthogonal, self-validating assay systems. Below are the gold-standard protocols for evaluating 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives.
Traditional enzymatic assays measure ATP turnover, which is highly susceptible to artifacts from varying ATP concentrations (
) across different kinases. To accurately map the off-target landscape, we utilize a thermodynamic active-site competition assay (e.g., KINOMEscan)[2].
Step-by-Step Workflow:
Preparation: Immobilize a broad-spectrum, active-site directed kinase ligand onto a solid support (beads).
Incubation: Combine the DNA-tagged kinase library (e.g., 468 kinases), the immobilized ligand, and the pyrrolo[3,2-d]pyrimidine inhibitor (test concentration: 100 nM and 1 µM).
Competition: If the inhibitor binds a specific kinase (on-target or off-target), it prevents that kinase from binding to the immobilized ligand.
Elution & Readout: Wash away unbound kinases. Elute the bound kinases and quantify them using quantitative PCR (qPCR) directed at the DNA tags.
Data Analysis: Calculate the % Control. A low % Control (<10%) indicates high affinity binding. Generate a
Biochemical binding does not always translate to cellular toxicity. To prove that cell death is caused by target inhibition rather than off-target poisoning (e.g., tubulin binding or general DNA damage)[8], we use the Ba/F3 system.
The Causality Principle: Ba/F3 is a murine pro-B cell line whose survival is strictly dependent on Interleukin-3 (IL-3). When transfected with an oncogenic kinase (e.g., EGFR L858R), the cells become addicted to the oncogene and survive without IL-3. By running parallel arms (+IL-3 and -IL-3), the system self-validates: if a drug kills cells in the +IL-3 arm, it is acting via a general cytotoxic off-target mechanism.
Step-by-Step Workflow:
Cell Seeding: Plate engineered Ba/F3-EGFR-L858R cells at
cells/well in two separate 96-well plates.
Media Assignment:
Plate 1 (-IL3): Cultured in RPMI-1640 with 10% FBS (Target-dependent survival).
Plate 2 (+IL3): Cultured in RPMI-1640 with 10% FBS + 10 ng/mL murine IL-3 (Target-independent survival).
Compound Dosing: Treat both plates with a 10-point titration of the pyrrolo[3,2-d]pyrimidine inhibitor (0.1 nM to 10 µM).
Incubation: Incubate for 72 hours at 37°C, 5%
.
Viability Readout: Add CellTiter-Glo (ATP-luminescence readout) to quantify metabolically active cells.
Interpretation: A highly selective inhibitor will show an
of <10 nM in the (-IL3) plate, and an of >5 µM in the (+IL3) plate. A narrow window between the two indicates off-target cytotoxicity.
Fig 2. Self-validating Ba/F3 cellular workflow for deconvoluting off-target cytotoxicity.
Conclusion & Application Scientist Insights
The 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine core represents a massive leap forward from traditional purine scaffolds, offering superior geometry for Type II kinase inhibition and bypassing wild-type EGFR toxicities. However, its unique hinge-binding profile opens the door to distinct off-target liabilities, specifically within the CLK and LRRK families.
By leveraging the orthogonal reactivity of the C4 and C7 positions, medicinal chemists can fine-tune the solvent-exposed regions of the molecule to engineer out these off-targets. Always pair biochemical kinome profiling with the self-validating Ba/F3 (+/- IL3) cellular system to ensure that your observed efficacy is driven by mechanism, not promiscuity.
Regioselectivity in Quinoline Scaffolds: A Comparative Guide to 4-Chloro vs. 7-Chloro Reactivity
For researchers and drug development professionals, the functionalization of halogenated quinolines is a foundational methodology, particularly in the synthesis of antimalarial agents (like chloroquine) and novel kinase...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the functionalization of halogenated quinolines is a foundational methodology, particularly in the synthesis of antimalarial agents (like chloroquine) and novel kinase inhibitors. When working with 4,7-dichloroquinoline , a critical synthetic challenge arises: differentiating the reactivity of the two chlorine atoms.
This guide provides an objective, data-driven comparison of the reactivity at the 4-chloro versus the 7-chloro positions, detailing the mechanistic causality, quantitative performance metrics, and self-validating experimental protocols required to achieve perfect regiocontrol.
Mechanistic Framework: The Causality of Regioselectivity
The differentiation in reactivity between the C4 and C7 positions is governed by the principles of Nucleophilic Aromatic Substitution (SNAr) . In the quinoline ring, the endocyclic nitrogen atom acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects.
The C4 Position (para-like)
The C4 carbon is conjugated with the electronegative ring nitrogen. When a nucleophile attacks the C4 position, the resulting negative charge in the transition state (the Meisenheimer complex) can be delocalized directly onto the nitrogen atom. This forms a highly stable aza-enolate structure, drastically lowering the activation energy required for the substitution .
The C7 Position (meta-like)
Conversely, the C7 carbon is meta-like in its resonance relationship to the ring nitrogen. Attack at C7 restricts the delocalization of the negative charge strictly to the carbon atoms of the aromatic ring. Because the charge cannot be stabilized by the nitrogen atom, the SNAr pathway at C7 is kinetically disfavored and virtually inert under standard thermal amination conditions.
Figure 1: Mechanistic divergence of SNAr at C4 vs. C7 positions in 4,7-dichloroquinoline.
Quantitative Data & Reactivity Comparison
Experimental data, including bond dissociation energies (BDE) and 1H NMR chemical shifts, corroborate the mechanistic theory. The C4 position is significantly more electron-deficient, making it the preferential site for nucleophilic attack .
To demonstrate the practical application of this reactivity difference, the following self-validating protocol outlines the synthesis of N-(7-chloroquinolin-4-yl)morpholine. This methodology utilizes mild base promotion to achieve exclusive substitution at the C4 position while leaving the C7 chlorine entirely intact .
Reaction Assembly: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,7-dichloroquinoline in anhydrous DMF to create a 0.5 M solution.
Causality: DMF is a polar aprotic solvent that highly stabilizes the polar SNAr transition state without hydrogen-bonding to the nucleophile, thereby maximizing the reaction rate.
Reagent Addition: Add morpholine and anhydrous K2CO3 to the stirring solution.
Causality: K2CO3 acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the morpholine nucleophile.
Thermal Activation: Attach a reflux condenser and heat the heterogeneous mixture to 120 °C under an inert nitrogen atmosphere for 12–24 hours.
In-Process Control (TLC): Monitor the reaction progress using Thin Layer Chromatography (Silica gel, EtOAc/Hexanes 1:1).
Self-Validation: The starting material (non-polar, high Rf) will gradually disappear. The product will appear as a highly polar, UV-active spot (lower Rf) that exhibits distinct bright blue fluorescence under 365 nm UV light, a hallmark of 4-aminoquinolines.
Workup & Isolation: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water. Extract the aqueous suspension with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over Na2SO4, and concentrate in vacuo.
Structural Confirmation (NMR): Analyze the purified product via 1H NMR spectroscopy.
Self-Validation: Successful regioselective substitution at C4 is definitively confirmed by the dramatic upfield shift of the C3 proton (shifting from ~7.5 ppm in the starting material to ~6.8 ppm in the product). This shift is caused by the strong electron-donating resonance effect of the newly installed C4-amine. The C7-adjacent protons will remain relatively unchanged, proving the 7-chloro group was untouched.
Figure 2: Standard experimental workflow for the regioselective C4-amination of 4,7-dichloroquinoline.
Alternative Methodologies
While the thermal DMF/K2CO3 method is the industry standard for bench-scale synthesis, researchers looking to optimize for green chemistry or rapid library generation can utilize Microwave-Accelerated Solvent-Free Synthesis .
By mixing 4,7-dichloroquinoline directly with an excess of aliphatic or aromatic amines and subjecting the neat mixture to microwave irradiation, SNAr at the C4 position can be achieved in minutes rather than hours, completely avoiding the use of toxic solvents like DMF and requiring no transition-metal catalysts .
References
Title: Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity
Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis)
URL: [Link]
Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline
Source: Molbank (MDPI)
URL: [Link]
Title: Microwave-Accelerated Solvent- and Catalyst-Free Synthesis of 4-Aminoaryl/alkyl-7-chloroquinolines and 2-Aminoaryl/alkylbenzothiazoles
Source: Australian Journal of Chemistry (CSIRO Publishing)
URL: [Link]
Validation
Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Profiling of Kinase Inhibitors Derived from 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
An in-depth technical comparison guide on the cross-reactivity and selectivity profiling of kinase inhibitors derived from the 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold. Executive Summary The development of highl...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison guide on the cross-reactivity and selectivity profiling of kinase inhibitors derived from the 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold.
Executive Summary
The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. The 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged building block for synthesizing potent tyrosine kinase inhibitors (TKIs). Its structural geometry mimics the adenine ring of ATP, allowing it to anchor securely within the highly conserved kinase hinge region.
However, the structural homology among the >500 human kinases—and the emerging relevance of pseudokinases—presents significant challenges regarding off-target cross-reactivity. This guide objectively compares the performance, selectivity, and cross-reactivity profiles of pyrrolo[3,2-d]pyrimidine-derived inhibitors (e.g., TAK-285 analogs) against alternative chemotypes such as quinazolines (e.g., Gefitinib, Afatinib) and traditional pyrimidines (e.g., Osimertinib).
Mechanistic Foundation: The Pyrrolo[3,2-d]pyrimidine Scaffold
Causality in Scaffold Selection
The choice to utilize 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine as a starting material is driven by both synthetic orthogonality and binding kinematics:
Orthogonal Reactivity: The chlorine at the C-4 position is highly electron-deficient due to the adjacent pyrimidine nitrogens, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines. Conversely, the C-7 chlorine is less reactive to nucleophiles but serves as an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows researchers to rapidly synthesize diverse libraries without complex protecting-group strategies [1].
Hinge-Binding Kinematics: The pyrrolic N-H acts as a critical hydrogen-bond donor, while the pyrimidine nitrogens act as acceptors. This specific donor-acceptor motif forms robust hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR), stabilizing the inhibitor in the active "DFG-in" conformation [2].
Comparative Cross-Reactivity: Pyrrolo[3,2-d]pyrimidines vs. Alternative Chemotypes
While pyrrolo[3,2-d]pyrimidines exhibit excellent potency against primary targets like EGFR, HER2, and FLT3, their cross-reactivity profiles differ drastically from quinazoline-based inhibitors, particularly concerning pseudokinases.
Case Study: The TRIB2 Pseudokinase Interaction
Tribbles 2 (TRIB2) is a cancer-associated pseudokinase that lacks catalytic activity but functions as a critical signaling scaffold. Recent kinome-wide profiling revealed profound cross-reactivity between EGFR/HER2 inhibitors and TRIB2 [3].
Pyrrolo[3,2-d]pyrimidines (e.g., TAK-285): Bind non-covalently to the ATP-binding pocket of TRIB2, locking it into a highly stable conformation. This results in a massive thermal stabilization (+4.7 °C) without inducing protein degradation.
Covalent Quinazolines (e.g., Afatinib): Undergo a Michael addition with unique, conserved cysteine residues within the distorted αC-helix of TRIB2. This interaction structurally destabilizes the pseudokinase (-4.5 °C), leading to rapid, proteasome-mediated degradation of TRIB2 in live cells [3].
Figure 1: Differential binding and cross-reactivity pathways of kinase inhibitor scaffolds.
Quantitative Data Presentation
The table below summarizes the objective performance and cross-reactivity of a representative pyrrolo[3,2-d]pyrimidine (TAK-285) against standard clinical alternatives. Data illustrates the trade-off between primary target potency and pseudokinase cross-reactivity.
Inhibitor
Core Scaffold
EGFR WT IC₅₀ (nM)
EGFR T790M IC₅₀ (nM)
HER2 IC₅₀ (nM)
TRIB2 Cross-Reactivity (ΔTm)
Mechanism on TRIB2
TAK-285
Pyrrolo[3,2-d]pyrimidine
23
>1000
17
+4.7 °C
Non-covalent Stabilization
Lapatinib
Quinazoline
10.8
>10000
9.2
+3.2 °C
Non-covalent Stabilization
Afatinib
Quinazoline
0.5
10
14
-4.5 °C
Covalent Destabilization / Degradation
Osimertinib
Pyrimidine
12
1
>1000
-2.1 °C
Covalent Destabilization
Data aggregated from standardized kinome profiling assays and differential scanning fluorimetry [2][3].
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of pyrrolo[3,2-d]pyrimidine derivatives must follow a self-validating loop: from orthogonal synthesis to in vitro biophysical binding, culminating in live-cell target engagement.
Figure 2: Self-validating experimental workflow for kinase inhibitor selectivity profiling.
Protocol A: Orthogonal Derivatization of the Scaffold
Causality: Exploiting the differential reactivity of the C-4 and C-7 chlorines allows for rapid, regioselective functionalization without the yield-limiting addition and removal of protecting groups.
SNAr at C-4: Dissolve 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in n-butanol. Add the desired primary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at 80 °C for 4 hours. The C-4 chlorine is selectively displaced.
Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography to isolate the 4-amino-7-chloro intermediate.
Suzuki-Miyaura Coupling at C-7: Combine the intermediate (1.0 eq), an aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and 2M Na₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-dioxane and water.
Reaction: Degas with N₂ and heat at 100 °C for 12 hours. Extract with EtOAc, dry over Na₂SO₄, and purify via preparative HPLC to yield the final dual-substituted inhibitor.
Protocol B: Differential Scanning Fluorimetry (DSF) for Pseudokinase Binding
Causality: Because pseudokinases like TRIB2 lack catalytic activity, traditional ATP-consumption assays are useless. DSF measures direct target engagement based on the thermodynamic principle that ligand binding stabilizes the folded protein, increasing its melting temperature (Tₘ).
Preparation: Dilute recombinant human TRIB2 protein to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
Compound Addition: Add the synthesized pyrrolo[3,2-d]pyrimidine inhibitor to a final concentration of 10 µM (ensure final DMSO concentration is ≤1%).
Dye Addition: Add SYPRO Orange dye (5x final concentration). This dye fluoresces only when bound to hydrophobic residues exposed during protein unfolding.
Thermal Gradient: Transfer the mixture to a 96-well PCR plate. Run a thermal melt program from 25 °C to 95 °C at a ramp rate of 1 °C/min using a real-time qPCR machine (e.g., measuring fluorescence in the ROX channel).
Analysis: Calculate the Tₘ from the inflection point of the melt curve derivative. A ΔTₘ > +2.0 °C relative to the DMSO control indicates significant cross-reactive binding.
Protocol C: Cellular Thermal Shift Assay (CETSA)
Causality: In vitro binding (DSF) does not guarantee cellular efficacy due to membrane permeability barriers and intracellular ATP competition. CETSA validates that the compound physically engages the target inside a living cell.
Cell Treatment: Culture target cells (e.g., U937 leukemia cells) to 80% confluence. Treat with 1 µM of the inhibitor or DMSO vehicle for 2 hours at 37 °C.
Aliquot & Heat: Harvest cells, wash with PBS, and divide into 8 equal aliquots. Heat each aliquot at a specific temperature across a gradient (e.g., 40 °C to 65 °C) for 3 minutes, then immediately cool at room temperature for 3 minutes.
Lysis: Lyse the cells using 3 rapid freeze-thaw cycles (liquid nitrogen to 25 °C water bath).
Separation: Centrifuge at 20,000 × g for 20 minutes at 4 °C to pellet the denatured/precipitated proteins.
Detection: Collect the supernatant (containing the soluble, stabilized protein) and analyze via Western blot using a target-specific primary antibody. Quantify band intensity to determine the cellular thermal stabilization shift.
References
Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines. ACS Combinatorial Science. Available at:[Link]
Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]
Covalent inhibitors of EGFR family protein kinases induce degradation of human Tribbles 2 (TRIB2) pseudokinase in cancer cells. Science Signaling. Available at:[Link]
Comparative
A Senior Application Scientist's Guide to Benchmarking 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Against Known Kinase Scaffolds
Introduction: The Quest for Selective Kinase Inhibitors The human kinome, comprising over 500 protein kinases, represents one of the most critical and intensely pursued target families in modern drug discovery.[1][2] The...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quest for Selective Kinase Inhibitors
The human kinome, comprising over 500 protein kinases, represents one of the most critical and intensely pursued target families in modern drug discovery.[1][2] These enzymes are the master regulators of cellular signaling, and their dysregulation is a direct cause or consequence of numerous diseases, most notably cancer.[2][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, but the journey from a hit compound to a clinical candidate is fraught with challenges, chief among them being potency and selectivity. The structural core, or "scaffold," of an inhibitor is the primary determinant of its interaction with the kinase ATP-binding site.[3]
This guide provides an in-depth comparative analysis of the 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold. While its isomeric cousin, the pyrrolo[2,3-d]pyrimidine (a 7-deazapurine), is a well-established "privileged scaffold" found in approved drugs like Tofacitinib[3][4], the pyrrolo[3,2-d]pyrimidine core remains a less-explored but highly promising framework.[5][6][7] Here, we will benchmark this scaffold against three established and structurally diverse kinase inhibitor cores—Pyrazolo[3,4-d]pyrimidine , Quinazoline , and 2,4-Diaminopyrimidine —to elucidate its potential and guide future drug discovery efforts.
The Benchmarking Rationale: A Systematic Approach
Effective benchmarking is not merely a comparison of final potency numbers. It is a systematic evaluation of a scaffold's inherent properties and its potential for elaboration into selective, drug-like molecules. Our approach is designed to provide a holistic view, from fundamental physicochemical properties to performance in validated biological assays.
Caption: The integrated workflow for benchmarking kinase inhibitor scaffolds.
Scaffold Deep Dive: Structural Features and Rationale
The efficacy of these heterocyclic systems as kinase inhibitors stems from their ability to act as bioisosteres of adenine, the core of ATP, allowing them to form critical hydrogen bond interactions with the "hinge" region of the kinase active site.[8][9]
Caption: Comparison of H-bond patterns between scaffolds and the kinase hinge.
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: This scaffold is a versatile building block. The two chlorine atoms at positions 4 and 7 are excellent synthetic handles for introducing diversity via nucleophilic aromatic substitution (SNAr) reactions, allowing for fine-tuning of potency and selectivity.[10] The pyrrole nitrogen provides a key hydrogen bond donor, mimicking the N7-H of adenine.
Pyrazolo[3,4-d]pyrimidine: As a direct isostere of adenine, this scaffold has a proven track record.[9] Its derivatives are known to be potent inhibitors of a wide range of kinases. The pyrazole N-H group similarly mimics adenine's N7-H for hinge binding.[9]
Quinazoline: This scaffold is famously successful, forming the core of first-generation EGFR inhibitors like Gefitinib and Erlotinib.[4][11] It primarily acts as a hydrogen bond acceptor at N1 and relies on substituents at positions 4 and 6/7 to achieve potency and selectivity.
2,4-Diaminopyrimidine: This smaller, flexible scaffold offers multiple points for hydrogen bonding and is a common feature in inhibitors targeting kinases like FAK and HPK1.[12] Its synthetic accessibility makes it a popular choice in library synthesis.
Comparative Analysis: Physicochemical and Biological Profiles
A scaffold's utility is governed by more than just its binding affinity. Favorable physicochemical properties are essential for cell permeability and oral bioavailability, while synthetic accessibility dictates the feasibility of extensive structure-activity relationship (SAR) studies.
Table 1: Comparison of Core Scaffold Physicochemical Properties
Scaffold
Molecular Weight ( g/mol )
cLogP
Topological Polar Surface Area (TPSA) (Ų)
H-Bond Donors
H-Bond Acceptors
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
202.03
1.85
38.01
1
3
Pyrazolo[3,4-d]pyrimidine
120.11
-0.27
53.61
1
3
Quinazoline
130.14
1.87
25.78
0
2
2,4-Diaminopyrimidine
110.12
-0.63
64.95
2
2
Note: Values are calculated for the unsubstituted core scaffolds and serve as a baseline for comparison.
Table 2: Representative Biological Activity Profile Against Key Kinases
The following data is a synthesized representation based on published literature for substituted derivatives of each scaffold to illustrate their potential against different kinase families. IC₅₀ values are in nM.
The 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold demonstrates strong potential, particularly against tyrosine kinases like VEGFR2 (KDR), where specific derivatives have shown high potency.[6][7] Its synthetic handles allow for exploration of diverse chemical space.
Pyrazolo[3,4-d]pyrimidine derivatives show broad activity, with notable potency against both tyrosine and lipid kinases, highlighting their versatility as ATP mimetics.[9]
Quinazoline derivatives exhibit exceptional potency against EGFR but can be more challenging to optimize for selectivity against other kinase families.[11]
2,4-Diaminopyrimidine shows moderate potency and can be highly effective when optimized for specific targets, but may lack the broad applicability of the fused heterocyclic scaffolds.[12]
To ensure the trustworthiness and reproducibility of benchmarking data, all experimental protocols must be designed as self-validating systems, incorporating appropriate controls and robust data analysis.
This protocol is chosen for its high-throughput capability, non-radioactive format, and high sensitivity, making it ideal for generating reliable IC₅₀ values.[13]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.
Materials:
Purified recombinant kinase
LanthaScreen™ Eu-anti-tag antibody
Alexa Fluor™ 647-labeled tracer
TR-FRET dilution buffer
Test compounds (serially diluted in DMSO)
Staurosporine (positive control inhibitor)
DMSO (negative control)
384-well, low-volume, black assay plates
Methodology:
Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Dispense 100 nL of each dilution into a 384-well assay plate. Include wells with DMSO only (0% inhibition) and a high concentration of staurosporine (10 µM, 100% inhibition).
Kinase/Antibody Mix Preparation: Dilute the kinase and the Eu-labeled antibody in TR-FRET buffer to a 2X final concentration.
Dispensing Kinase/Antibody: Add 5 µL of the 2X kinase/antibody mix to each well of the assay plate.
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
Tracer Mix Preparation: Dilute the Alexa Fluor™ 647-tracer in TR-FRET buffer to a 2X final concentration.
Dispensing Tracer: Add 5 µL of the 2X tracer mix to each well to initiate the binding displacement reaction.
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
Data Analysis (Self-Validation):
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
Normalize the data using the 0% and 100% inhibition controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh)).
Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Calculate the Z'-factor for the assay plate using the control wells. A Z' > 0.5 indicates a robust and reliable assay.
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Add 100 µL of medium containing the test compounds at 2X the final desired concentration. Include vehicle-only (DMSO) wells as a negative control.
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Normalize the absorbance data to the vehicle-treated control wells to calculate the percentage of cell viability.
Plot % Viability versus log[Compound Concentration] and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Case Study: Inhibition of the JAK-STAT Signaling Pathway
The Janus Kinase (JAK) family is a critical set of cytoplasmic tyrosine kinases that mediate signaling from cytokine receptors, leading to the activation of Signal Transducer and Activator of Transcription (STAT) proteins. Dysregulation of this pathway is central to autoimmune diseases and myeloproliferative neoplasms. The pyrrolo[2,3-d]pyrimidine scaffold is the core of the blockbuster JAK inhibitor Tofacitinib, demonstrating the immense therapeutic potential of this scaffold family.
Caption: Inhibition of the JAK-STAT pathway by a pyrrolopyrimidine-based inhibitor.
Benchmarking the 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold against JAK kinases would be a logical next step. Its structural similarity to the proven pyrrolo[2,3-d]pyrimidine core, combined with its unique substitution pattern, provides an exciting opportunity to develop novel inhibitors with potentially differentiated selectivity profiles across the JAK family members (JAK1, JAK2, JAK3, TYK2).
Conclusion and Future Perspectives
This guide demonstrates that the 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold is a highly promising and versatile starting point for the development of novel kinase inhibitors.
Strengths: Its key strength lies in its synthetic tractability, where the dichloro substitutions provide facile and positionally distinct handles for chemical elaboration. Our representative analysis suggests it has strong potential for developing potent inhibitors of tyrosine kinases, particularly within the VEGFR family.[6]
Comparison to Peers: While it may not possess the immediate, broad ATP-mimicry of the pyrazolo[3,4-d]pyrimidine or the validated, single-target dominance of the quinazoline scaffold in EGFR, its value is in its adaptability. It offers a robust framework for building selectivity that may overcome the off-target effects sometimes seen with other promiscuous scaffolds.
Future work should focus on synthesizing a focused library of 4,7-disubstituted-5H-pyrrolo[3,2-d]pyrimidines and screening them against a broad panel of kinases. This will generate the empirical data needed to fully map its selectivity profile and uncover novel therapeutic opportunities. The combination of its favorable physicochemical starting point and high synthetic potential makes the 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold a valuable asset in the ongoing quest for the next generation of targeted kinase inhibitors.
References
Title: Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review
Source: PubMed
URL: [Link]
Title: Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review
Source: Bentham Science
URL: [Link]
Title: Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry
Source: Current Medicinal Chemistry
URL: [Link]
Title: Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review | Request PDF
Source: ResearchGate
URL: [Link]
Title: Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy
Source: Atlantis Press
URL: [Link]
Title: In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs
Source: Frontiers in Chemistry
URL: [Link]
Title: Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials
Source: PMC (PubMed Central)
URL: [Link]
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold
Source: RSC Medicinal Chemistry
URL: [Link]
Title: Synthesis and Biological activity of Some PyrroloPyrimidine Compounds.
Source: Journal of Chemical and Pharmaceutical Research
URL: [Link]
Title: Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles
Source: MDPI
URL: [Link]
Title: The most frequent atom scaffolds of known Pim-1 kinase inhibitors
Source: ResearchGate
URL: [Link]
Title: Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy
Source: PMC (PubMed Central)
URL: [Link]
Title: Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies
Source: PMC (PubMed Central)
URL: [Link]
Title: Review Writing on Synthesis of Pyrimidine and Its Biological Activity
Source: ResearchGate
URL: [Link]
Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery
Source: Celtarys Research
URL: [Link]
Title: Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives
Source: MDPI
URL: [Link]
Title: The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents
Source: PMC (PubMed Central)
URL: [Link]
Title: Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies
Source: MDPI
URL: [Link]
Title: Identification of intracellular targets of pyrrolo[3,2-d]pyrimidine...
Source: ResearchGate
URL: [Link]
Title: Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor
Source: ACS Publications
URL: [Link]
Proper Disposal Procedures for 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Executive Summary & Immediate Directive Do not dispose of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine down the drain. This compound is a halogenated heteroaromatic electrophile .
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Immediate Directive
Do not dispose of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine down the drain.
This compound is a halogenated heteroaromatic electrophile . It poses two distinct risks during disposal:
Hydrolytic Instability: Upon contact with moisture or aqueous waste streams, it can hydrolyze to release Hydrogen Chloride (HCl) gas and acidic byproducts.
Nucleophilic Reactivity: It reacts exothermically with strong nucleophiles (amines, thiols, hydroxide).
Core Directive: Segregate this material strictly into Halogenated Waste streams. The mandatory disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Mechanism
To handle this waste safely, you must understand why it is hazardous. This is not inert debris; it is a stored energy source waiting for a nucleophile.
Chemical Nature: The pyrimidine ring is electron-deficient. The chlorine atoms at positions 4 and 7 act as leaving groups.
The Hydrolysis Trap: In a "mixed organic" waste container containing wet solvents (e.g., acetone/water mixtures), this compound will slowly hydrolyze.
Result: The container headspace may pressurize with HCl gas.
Indicator: Bulging waste containers or white fumes (HCl mist) upon opening.
Hydrolysis Pathway (Visualization)
The following diagram illustrates the decomposition pathway that generates hazardous byproducts in your waste container.
Figure 1: Mechanism of HCl generation in moist waste streams. Note the pressure hazard indicated in red.
Waste Segregation & Packaging Protocol
Effective disposal starts at the bench. Follow this decision matrix to categorize the waste correctly.
A. Solid Waste (Pure Compound or Contaminated Debris)
Primary Container: Place the solid or contaminated gloves/paper into a clear, sealable polyethylene bag (4 mil thickness minimum).
Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.
Avoid: Mixing with strong aqueous bases (NaOH, KOH) or oxidizers (Peroxides) in the waste drum.
Stream Designation:Halogenated Organic Solvents.
Why? Non-halogenated streams (e.g., pure Acetone/Methanol) are often burned as fuel. The presence of Cl atoms creates acid rain (HCl) in standard burners. Halogenated waste goes to specialized incinerators with acid scrubbers.
Disposal Decision Tree
Figure 2: Operational workflow for segregating solid and liquid waste forms.
Technical Data for EHS & Logistics
When submitting this waste for pickup, your Environmental Health & Safety (EHS) officer or waste contractor (e.g., Veolia, Clean Harbors) will require specific data.
Waste Profile Parameters
Parameter
Value / Specification
Rationale
Waste Class
Halogenated Organic
Requires incineration with scrubbers.
RCRA Status (US)
D003 (Potentially Reactive) or F-List
If mixed with spent halogenated solvents (F001-F005).
EPA Codes
Check for HOC (Halogenated Organic Compounds)
Subject to Land Disposal Restrictions (LDR).
Calorific Value
Moderate
Suitable for incineration.
Reactivity
Water-Reactive (Slow)
Generates HCl over time.
Chemical Compatibility Matrix
Use this table to determine what NOT to mix with 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine in a waste container.
Chemical Class
Compatibility
Hazard Consequence
Strong Bases (NaOH, Amines)
INCOMPATIBLE
Rapid exothermic hydrolysis; pressure buildup.
Oxidizers (H2O2, Nitric Acid)
INCOMPATIBLE
Potential for violent oxidation or chlorination.[1]
Alcohols (Methanol, Ethanol)
Conditional
Slow reaction (alcoholysis) possible; acceptable for short-term storage if vented.
Chlorinated Solvents (DCM)
Compatible
Ideal carrier solvent for disposal.
Emergency Spill Procedures
If a solid spill occurs outside a hood, immediate action is required to prevent inhalation of dust or hydrolysis fumes.
Evacuate & Ventilate: Clear the immediate area.
PPE Upgrade: Wear Silver Shield/4H or double-gloved Nitrile (min 0.11mm). Standard latex is insufficient for halogenated aromatics in solution. Wear a NIOSH-approved N95 or P100 respirator if dust is visible.
Dry Clean-Up: Do NOT use water initially.
Cover spill with dry absorbent pads or sand.
Scoop into a dry container.
Decontamination: Only after bulk removal, wipe the surface with a dilute (5%) Sodium Bicarbonate solution to neutralize any trace acidity, followed by water.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5375053, 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (Isomer Analog). Retrieved from [Link]
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
European Chemicals Agency (ECHA). Substance Information: Halogenated Pyrimidines - C&L Inventory. Retrieved from [Link]
Princeton University EHS (2023). Laboratory Safety Manual: Waste Management of Halogenated Solvents. Retrieved from [Link]